Methyl 5-bromo-2,3-dihydroxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-bromo-2,3-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADZQRYTHXRMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700141 | |
| Record name | Methyl 5-bromo-2,3-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105603-49-4 | |
| Record name | Methyl 5-bromo-2,3-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway for Methyl 5-bromo-2,3-dihydroxybenzoate, a substituted catechol derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in published literature, this document outlines a robust two-step synthetic route based on established organic chemistry principles and analogous reactions. The synthesis involves the initial esterification of 2,3-dihydroxybenzoic acid followed by a regioselective bromination.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in two primary steps:
-
Fischer Esterification: 2,3-dihydroxybenzoic acid is reacted with methanol in the presence of an acid catalyst to yield Methyl 2,3-dihydroxybenzoate.
-
Electrophilic Bromination: The resulting ester is then subjected to regioselective bromination to introduce a bromine atom at the C5 position of the aromatic ring.
The directing effects of the hydroxyl and methyl ester groups on the aromatic ring are key to the success of the regioselective bromination step. The two hydroxyl groups are activating and ortho-, para-directing, while the methyl ester group is deactivating and meta-directing. The cumulative effect of these groups strongly favors the substitution of bromine at the C5 position, which is para to the hydroxyl group at C2 and ortho to the hydroxyl group at C3, as well as meta to the methyl ester group.
Experimental Protocols
Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate
This procedure follows the principles of Fischer esterification.
Materials:
-
2,3-dihydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dihydroxybenzoic acid (1.0 equivalent).
-
Add an excess of anhydrous methanol (e.g., 10-20 volumes).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2,3-dihydroxybenzoate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of this compound
This procedure details the regioselective bromination of the intermediate ester.
Materials:
-
Methyl 2,3-dihydroxybenzoate
-
Glacial acetic acid or other suitable solvent (e.g., dichloromethane, carbon tetrachloride)
-
Bromine
-
Sodium thiosulfate (aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask protected from light, dissolve Methyl 2,3-dihydroxybenzoate (1.0 equivalent) in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system) or by recrystallization to obtain pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,3-dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | 303-38-8[1] |
| Methyl 2,3-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 2411-83-8[2] |
| This compound | C₈H₇BrO₄ | 247.04 | 105603-49-4 |
| Reaction Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1. Esterification | 2,3-dihydroxybenzoic acid | Methyl 2,3-dihydroxybenzoate | 85-95 | >95 (after chromatography) |
| 2. Bromination | Methyl 2,3-dihydroxybenzoate | This compound | 70-85 | >98 (after purification) |
Visualizations
References
Methyl 5-bromo-2,3-dihydroxybenzoate chemical properties
Methyl 5-bromo-2,3-dihydroxybenzoate: A Technical Guide
Introduction
This compound is a halogenated aromatic compound belonging to the family of dihydroxybenzoic acid esters. Its structure, featuring a bromine atom and two hydroxyl groups on the benzene ring, along with a methyl ester functional group, makes it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its chemical properties, spectroscopic data, a representative synthetic protocol, and safety information, intended for researchers and professionals in the fields of chemical synthesis and drug development.
Chemical and Physical Properties
The core physicochemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 105603-49-4 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₄ | [2] |
| Molecular Weight | 247.04 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | O=C(OC)C1=CC(Br)=CC(O)=C1O | [2] |
| Storage Conditions | Sealed in dry, room temperature | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound. While a full public dataset for this specific isomer is not available, data from closely related isomers can provide expected spectral regions. For instance, analysis of a similar compound, Methyl 2-bromo-5-hydroxybenzoate, shows characteristic peaks.[4]
| Technique | Expected Data / Data from Related Isomers |
| ¹H NMR | Aromatic protons (Ar-H) would appear as distinct signals in the aromatic region. The methoxy group protons (-OCH₃) are expected as a singlet around 3.8–4.0 ppm. The hydroxyl protons (-OH) would appear as broad singlets.[4] |
| ¹³C NMR | The carbonyl carbon (C=O) of the ester is expected in the range of 165–170 ppm. Aromatic carbons will show distinct signals, with those bonded to bromine being deshielded.[4] |
| FTIR | Expect a strong carbonyl (C=O) stretch from the ester group around 1680-1720 cm⁻¹. A broad O-H stretch from the hydroxyl groups is expected in the region of 3200–3500 cm⁻¹. Aromatic C-Br vibrations may be observed at lower frequencies (550–650 cm⁻¹).[4] |
| Mass Spectrometry | The molecular ion peak [M⁺] would confirm the molecular weight of the compound.[4] |
Note: Researchers can typically request specific analytical data like NMR, HPLC, and LC-MS from commercial suppliers.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the electrophilic bromination of Methyl 2,3-dihydroxybenzoate. The following is a representative protocol based on standard bromination procedures for phenolic compounds.
Reaction: Methyl 2,3-dihydroxybenzoate + Br₂ → this compound + HBr
Materials:
-
Methyl 2,3-dihydroxybenzoate
-
Glacial Acetic Acid (solvent)
-
Bromine (Br₂)
-
Sodium thiosulfate solution (for quenching)
-
Ice-cold water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve Methyl 2,3-dihydroxybenzoate in a suitable amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Bromination: While stirring vigorously, add a solution of bromine in glacial acetic acid dropwise to the cooled mixture. The addition rate should be controlled to maintain the temperature below 10 °C. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.[5]
-
Quenching and Precipitation: Pour the reaction mixture slowly into a beaker containing ice-cold water. A precipitate should form.[5] To quench any unreacted bromine, add sodium thiosulfate solution until the orange color of bromine disappears.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Logical Workflows and Diagrams
General Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and structural confirmation of this compound.
Caption: A flowchart of the synthesis and analysis process.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar brominated and hydroxylated benzoic acids provide a general safety profile.
-
Hazard Statements: Compounds of this class may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Some related compounds are classified as toxic if swallowed (H301) and very toxic to aquatic life (H400).
-
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling.[7] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[7] Avoid breathing dust and use only in well-ventilated areas.[7]
-
Handling: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[7]
-
First Aid:
-
IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[7]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
-
IF SWALLOWED: Rinse mouth and seek medical advice immediately.[8]
-
IF INHALED: Move the person to fresh air.[7]
-
-
It is imperative to consult the specific MSDS provided by the supplier before handling this chemical.
References
- 1. This compound | 105603-49-4 [chemicalbook.com]
- 2. 105603-49-4|this compound|BLD Pharm [bldpharm.com]
- 3. parchem.com [parchem.com]
- 4. Methyl 2-bromo-5-hydroxybenzoate | 154607-00-8 | Benchchem [benchchem.com]
- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide: Methyl 5-bromo-2,3-dihydroxybenzoate
CAS Number: 105603-49-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2,3-dihydroxybenzoate is a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. Its structural features, including the dihydroxy-substituted benzene ring and the bromine atom, make it a valuable precursor for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological applications, with a focus on its role as a key intermediate in the development of therapeutic agents.
Chemical and Physical Properties
This compound is a derivative of benzoic acid. The presence of hydroxyl and bromo- groups on the aromatic ring influences its reactivity and physical characteristics. A summary of its key properties is presented in the table below.
| Property | Value |
| CAS Number | 105603-49-4 |
| Molecular Formula | C₈H₇BrO₄ |
| Molecular Weight | 247.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in hot ethyl acetate, dimethylformamide, dimethyl sulfoxide, and methanol.[1] |
Synthesis
The synthesis of this compound typically involves a two-step process: the bromination of a dihydroxybenzoic acid precursor followed by esterification.
Synthesis of 5-bromo-2,3-dihydroxybenzoic acid (Precursor)
A common route to the precursor, 5-bromo-2,3-dihydroxybenzoic acid, involves the bromination of 2,3-dihydroxybenzoic acid.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,3-dihydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination at the para-position to the hydroxyl groups.
-
Work-up and Purification: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water to remove any unreacted starting materials and by-products, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Esterification of 5-bromo-2,3-dihydroxybenzoic acid
The synthesized 5-bromo-2,3-dihydroxybenzoic acid is then esterified to yield the final product, this compound.
Experimental Protocol:
-
Reaction Setup: 5-bromo-2,3-dihydroxybenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the solution.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons of the ester group, and the hydroxyl protons. The aromatic protons will appear as doublets or singlets in the aromatic region (typically 6.5-8.0 ppm), with coupling constants indicative of their substitution pattern. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm. The hydroxyl protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around 165-170 ppm), the aromatic carbons (in the range of 100-160 ppm), and the methoxy carbon (around 50-55 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), the carbonyl group of the ester (a strong band around 1700-1730 cm⁻¹), C-O stretching of the ester and phenol groups (in the 1200-1300 cm⁻¹ region), and C-Br stretching (in the lower frequency region).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (247.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units will be observed for the molecular ion and any bromine-containing fragments.
Biological and Pharmaceutical Applications
This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.
Precursor for Salbutamol Analogs (Hydroxyalbuterol)
This compound is a key intermediate in the preparation of hydroxyalbuterol, an analog of the well-known bronchodilator salbutamol.[2] The synthesis involves the modification of the ester group and subsequent reactions to introduce the amino alcohol side chain characteristic of β₂-adrenergic agonists.
Intermediate for Bisubstrate Inhibitors
This compound is also utilized in the synthesis of bisubstrate inhibitors.[2] These inhibitors are designed to bind to two different sites on an enzyme, often leading to higher potency and selectivity compared to traditional single-site inhibitors. The dihydroxybenzoate moiety can serve as a recognition element for one binding site, while the rest of the molecule is elaborated to target a second site.
Enzyme Inhibition
Studies have shown that this compound exhibits low inhibitory activity towards sn-glycerol-3-phosphate oxidase from Trypanosoma brucei brucei.[2] This enzyme is a potential drug target for the treatment of African trypanosomiasis. While the inhibitory activity of this specific compound is modest, it provides a scaffold for the design and synthesis of more potent inhibitors.
Experimental Protocol for sn-glycerol-3-phosphate oxidase Inhibition Assay:
-
Enzyme Preparation: Recombinant or purified sn-glycerol-3-phosphate oxidase is prepared.
-
Assay Buffer: A suitable buffer (e.g., phosphate buffer) at an optimal pH for enzyme activity is used.
-
Substrate and Inhibitor Preparation: Stock solutions of the substrate (sn-glycerol-3-phosphate) and the inhibitor (this compound) are prepared in a suitable solvent (e.g., DMSO).
-
Assay Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer. The reaction is initiated by the addition of the substrate.
-
Detection: The enzyme activity is monitored by measuring the consumption of a co-substrate (e.g., oxygen) using an oxygen electrode or by a coupled assay that produces a colorimetric or fluorescent signal.
-
Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
This compound is a versatile chemical intermediate with established applications in the synthesis of pharmaceutically relevant compounds. Its utility as a precursor for salbutamol analogs and bisubstrate inhibitors highlights its importance in drug discovery. While its intrinsic biological activity may be limited, its chemical structure provides a valuable platform for the development of more potent and selective therapeutic agents. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the potential of this compound in medicinal chemistry.
References
Technical Guide: Structure Elucidation of Methyl 5-bromo-2,3-dihydroxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive guide to the structural elucidation of Methyl 5-bromo-2,3-dihydroxybenzoate, detailing the analytical techniques and data interpretation required for its unambiguous identification.
Introduction
This compound is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a substituted benzene ring with hydroxyl, carboxylate, and bromine functionalities, necessitates a multi-technique approach for complete characterization. This guide outlines the expected outcomes from key analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Predicted Spectroscopic Data
Due to the limited availability of published experimental data for this specific compound, the following sections present predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet (broad) | 1H | 2-OH |
| ~9.5 | Singlet (broad) | 1H | 3-OH |
| ~7.4 | Doublet | 1H | H-6 |
| ~7.1 | Doublet | 1H | H-4 |
| ~3.8 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~148 | C-2 |
| ~145 | C-3 |
| ~125 | C-6 |
| ~120 | C-4 |
| ~118 | C-1 |
| ~110 | C-5 |
| ~52 | -OCH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The presence of bromine is expected to produce a characteristic isotopic pattern.
Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 246/248 | High | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 215/217 | Moderate | [M - OCH₃]⁺ |
| 187/189 | Moderate | [M - COOCH₃]⁺ |
| 159 | Low | [M - Br]⁺ |
| 137 | Moderate | [M - Br - CO]⁺ |
| 109 | High | [Dihydroxybenzyne]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Broad, Strong | O-H stretch (phenolic) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1720-1700 | Strong | C=O stretch (ester) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1300-1200 | Strong | C-O stretch (ester and phenol) |
| ~1100 | Medium | C-O stretch |
| 850-800 | Strong | C-H bend (out-of-plane) |
| 700-600 | Medium | C-Br stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.
Table 5: Predicted UV-Vis Absorption Maxima for this compound (in Methanol)
| λ_max (nm) | Description |
| ~220 | π → π* transition |
| ~260 | π → π* transition |
| ~300 | n → π* transition |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
3.1.2. Data Acquisition (¹H and ¹³C NMR)
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (Electron Ionization)
3.2.1. Sample Introduction
-
Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.[1]
-
Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).
3.2.2. Ionization and Analysis
-
Vaporize the sample in the ion source.
-
Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2]
-
Accelerate the resulting ions into the mass analyzer.
-
Separate the ions based on their mass-to-charge ratio (m/z).
-
Detect the ions to generate the mass spectrum.
Infrared (IR) Spectroscopy
3.3.1. Sample Preparation (KBr Pellet Method)
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.[3][4][5]
-
Place the resulting fine powder into a pellet-forming die.
-
Apply high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5]
3.3.2. Data Acquisition
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
3.4.1. Sample Preparation
-
Prepare a stock solution of the sample by dissolving a known mass in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
3.4.2. Data Acquisition
-
Turn on the spectrophotometer and allow the lamps to warm up.[8][9]
-
Set the desired wavelength range for the scan.
-
Fill a quartz cuvette with the blank solution and place it in the sample holder to measure the baseline.[8][9]
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
Visualizations
Structure and Numbering
Caption: Chemical structure of this compound with atom numbering.
Structure Elucidation Workflow
Caption: Logical workflow for the structure elucidation of an organic compound.
References
- 1. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. shimadzu.com [shimadzu.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 6. chemwifi.com [chemwifi.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. cbic.yale.edu [cbic.yale.edu]
- 9. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
The Synthetic Versatility of Methyl 5-Bromo-2,3-dihydroxybenzoate: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 26, 2025 – Methyl 5-bromo-2,3-dihydroxybenzoate has emerged as a pivotal starting material in the synthesis of complex heterocyclic structures, particularly those with significant therapeutic potential. This technical guide provides an in-depth overview of its application in the synthesis of dibenzo[b,g][1][2]dioxocin-5-one derivatives, compounds of interest in cardiovascular drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway.
Introduction
This compound is a polysubstituted aromatic compound featuring a bromine atom and two hydroxyl groups, making it a versatile scaffold for organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution, etherification, and cross-coupling reactions. Its utility as a building block is highlighted in the synthesis of novel therapeutic agents.
Synthetic Application in the Preparation of Dibenzo[b,g][1][2]dioxocin-5-one Derivatives
A significant application of this compound is in the multi-step synthesis of 7H-dibenzo[b,g][1][2]dioxocin-5-one derivatives. These compounds have been investigated as inhibitors of cholesterol ester transfer protein (CETP), a key target in the management of dyslipidemia and the prevention of atherosclerosis.
The synthetic strategy, as outlined in patent literature, involves a sequence of protection, alkylation, and cyclization steps to construct the core dibenzodioxocinone framework. The bromine atom on the starting material can be further functionalized in later stages to introduce additional diversity.
Synthetic Pathway Overview
The overall synthetic transformation can be visualized as a multi-step process beginning with the protection of the hydroxyl groups, followed by the introduction of a side chain, and culminating in an intramolecular cyclization to form the characteristic eight-membered ring of the dibenzodioxocinone.
Caption: Synthetic pathway from this compound.
Quantitative Data
The following table summarizes the key quantitative data for a representative synthesis of a 7H-dibenzo[b,g][1][2]dioxocin-5-one derivative. The data is compiled from analogous examples described in the patent literature.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1. Protection | This compound | Chloromethyl methyl ether, Diisopropylethylamine, DCM, 0°C to rt | Methyl 5-bromo-2,3-bis(methoxymethoxy)benzoate | ~95% |
| 2. Alkylation | Methyl 5-bromo-2,3-bis(methoxymethoxy)benzoate | Substituted phenol, K₂CO₃, DMF, 80°C | Alkylated biaryl ether intermediate | ~80-90% |
| 3. Saponification | Alkylated biaryl ether intermediate | LiOH, THF/H₂O, rt | Carboxylic acid intermediate | ~98% |
| 4. Intramolecular Cyclization | Carboxylic acid intermediate | Trifluoroacetic anhydride, CH₂Cl₂, rt | Protected dibenzo[b,g][1][2]dioxocin-5-one | ~70-80% |
| 5. Deprotection | Protected dibenzo[b,g][1][2]dioxocin-5-one | HCl, Methanol, rt | 7H-dibenzo[b,g][1][2]dioxocin-5-one derivative | ~90% |
Experimental Protocols
Detailed experimental procedures for the key steps in the synthesis of 7H-dibenzo[b,g][1][2]dioxocin-5-one derivatives are provided below, based on analogous reactions.
Step 1: Synthesis of Methyl 5-bromo-2,3-bis(methoxymethoxy)benzoate (Protection)
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0°C is added diisopropylethylamine (2.5 eq). Chloromethyl methyl ether (2.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl 5-bromo-2,3-bis(methoxymethoxy)benzoate.
Step 2: Alkylation with a Substituted Phenol
A mixture of methyl 5-bromo-2,3-bis(methoxymethoxy)benzoate (1.0 eq), a substituted phenol (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated to 80°C and stirred for 12 hours. The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to yield the alkylated biaryl ether intermediate.
Step 4: Intramolecular Friedel-Crafts Acylation (Cyclization)
The carboxylic acid intermediate (obtained after saponification of the methyl ester) (1.0 eq) is dissolved in dichloromethane. Trifluoroacetic anhydride (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours. The reaction is carefully quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried, and evaporated. The crude product is purified by chromatography to give the protected dibenzo[b,g][1][2]dioxocin-5-one.
Biological Context: CETP Inhibition Signaling Pathway
The synthesized dibenzo[b,g][1][2]dioxocin-5-one derivatives are designed to inhibit the Cholesterol Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") levels and reducing LDL cholesterol ("bad cholesterol") levels, thereby potentially reducing the risk of cardiovascular diseases.
Caption: Mechanism of CETP inhibition by dibenzodioxocinone derivatives.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex, biologically active molecules. The synthesis of 7H-dibenzo[b,g][1][2]dioxocin-5-one derivatives as potential CETP inhibitors exemplifies its utility in medicinal chemistry and drug discovery. The functional handles present on this building block offer numerous possibilities for the generation of diverse chemical libraries for screening against a wide range of biological targets. This guide provides a foundational understanding for researchers looking to leverage the synthetic potential of this important chemical intermediate.
References
The Biological Versatility of Dihydroxybenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydroxybenzoic acids (DHBAs), a class of phenolic compounds, are secondary metabolites found throughout the plant kingdom and are also metabolites of aspirin. Their simple chemical structure, consisting of a benzoic acid core with two hydroxyl groups, belies a remarkable diversity of biological activities. The specific positioning of these hydroxyl groups on the aromatic ring profoundly influences their therapeutic potential, making DHBA derivatives a compelling area of research for drug discovery and development. This technical guide provides an in-depth overview of the biological activities of DHBA isomers and their derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Biological Activities
DHBA isomers exhibit a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. The differential activity between isomers underscores the critical role of their chemical structure in molecular interactions.
Antioxidant Activity
The antioxidant capacity of DHBA derivatives is a cornerstone of their biological effects, primarily attributed to their ability to scavenge free radicals and chelate metal ions. This activity is highly dependent on the substitution pattern of the hydroxyl groups.
Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acid Isomers
| Isomer | Common Name | DPPH IC50 (µM)[1] | ABTS % Inhibition (at 50 µM)[1] |
| 2,3-DHBA | Pyrocatechuic Acid | > 1000 | 86.40% |
| 2,4-DHBA | β-Resorcylic Acid | > 120,000 | 16.17% |
| 2,5-DHBA | Gentisic Acid | 3.96 | 80.11% |
| 2,6-DHBA | γ-Resorcylic Acid | > 1000 | 8.12% |
| 3,4-DHBA | Protocatechuic Acid | 8.01 | 74.51% |
| 3,5-DHBA | α-Resorcylic Acid | > 1000 | 60.39% |
Anti-inflammatory Activity
Several DHBA isomers and their derivatives modulate key inflammatory pathways, such as the NF-κB signaling cascade, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO).
Table 2: Anti-inflammatory Activity of Dihydroxybenzoic Acid Derivatives
| Compound | Assay | Target/Cell Line | IC50/Activity |
| 2,3-Dihydroxybenzoic acid | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition |
| 3,4-Dihydroxybenzoic acid | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition |
| 2,3-Dihydroxybenzoic acid | NF-κB activation | H2O2-treated monocytes | Dose-dependent inhibition[2] |
| 2,3-DHBA ethyl ester | NF-κB activation | H2O2-treated monocytes | Dose-dependent inhibition[2] |
Anticancer Activity
The anticancer potential of DHBA derivatives has been demonstrated in various cancer cell lines, with mechanisms often involving the induction of apoptosis and inhibition of cell proliferation.
Table 3: Comparative Anticancer Activity of Dihydroxybenzoic Acid Isomers
| Isomer | Cell Line | IC50 (µM) |
| 2,5-DHBA | SW480 (colorectal) | 22.39 ± 2.12 |
| 2,5-DHBA | SW620 (colorectal) | 11.83 ± 1.54 |
| 3,4-DHBA | AGS (gastric adenocarcinoma) | Induces apoptosis |
Antimicrobial Activity
DHBA derivatives have shown inhibitory activity against a range of pathogenic bacteria and fungi. Their efficacy is influenced by the specific isomer and the microbial species.
Table 4: Minimum Inhibitory Concentration (MIC) of Dihydroxybenzoic Acid Isomers
| Isomer | Escherichia coli (mg/mL)[3][4] | Pseudomonas aeruginosa (mg/mL)[3][4] | Staphylococcus aureus (mg/mL)[3][4] | Bacillus subtilis (mg/mL)[3][4] | Candida albicans (mg/mL)[3][4] |
| 2,3-DHBA | 3 | 4 | 3 | 3 | 4 |
| 2,4-DHBA | 2 | 2 | 2 | 2 | 2 |
| 2,5-DHBA | 4 | 5 | 4 | 4 | 5 |
| 2,6-DHBA | 5 | 6 | 5 | 5 | 6 |
| 3,4-DHBA | 2 | 2 | 2 | 2 | 2 |
| 3,5-DHBA | 3 | 3 | 3 | 3 | 3 |
Neuroprotective Activity
Certain DHBA isomers have demonstrated neuroprotective effects, including the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, and the dissociation of amyloid-beta oligomers.
Table 5: Acetylcholinesterase (AChE) Inhibitory Activity of Hydroxybenzoic Acids
| Compound | IC50 (µmol/µmol of AChE)[5] | Binding Constant (Ka) (L/mol)[5] |
| 4-Hydroxyphenylpyruvic acid | 5.89 | 253 x 10³ |
| 4-Hydroxyphenylacetic acid | 6.24 | 66.23 x 10³ |
| Homogentisic acid | 7.16 | 116.92 x 10³ |
Key Signaling Pathways
The biological activities of dihydroxybenzoic acid derivatives are often mediated through their interaction with and modulation of critical cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Some DHBA derivatives have been shown to inhibit its activation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of this pathway by certain DHBA derivatives can enhance the expression of antioxidant enzymes.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of DHBA derivatives.
DPPH Radical Scavenging Assay
This assay is a standard and rapid method for evaluating the antioxidant capacity of a compound.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of the DHBA derivatives and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each concentration of the test compounds and the positive control to separate wells.
-
Add the DPPH solution to each well.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density and incubate overnight.
-
Treat the cells with various concentrations of the DHBA derivatives. Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Protocol:
-
Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the DHBA derivatives in a suitable broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (an indication of microbial growth).
-
The MIC is the lowest concentration of the DHBA derivative at which no visible growth is observed.
-
Conclusion
Dihydroxybenzoic acid derivatives represent a rich and versatile source of bioactive compounds with significant therapeutic potential across a range of diseases. The structure-activity relationships observed among the different isomers highlight the importance of precise chemical design in drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to unlock the full potential of these promising molecules. Further investigation into their mechanisms of action and in vivo efficacy will be crucial in translating their demonstrated in vitro activities into novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. NF-kappa B transcription factor activation by hydrogen peroxide can be decreased by 2,3-dihydroxybenzoic acid and its ethyl ester derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Protocols for Methyl 5-bromo-2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2,3-dihydroxybenzoate is a halogenated derivative of dihydroxybenzoic acid, a class of compounds with known biological activities. The presence of bromine and multiple hydroxyl groups suggests potential applications in medicinal chemistry and materials science. This guide outlines the general procedures for the chemical synthesis and comprehensive spectroscopic characterization of this target molecule.
Predicted Spectroscopic Data
While experimental data is unavailable, predicted spectroscopic features can guide the analysis of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | Doublet | 1H | Aromatic H (position 6) |
| ~ 6.8 - 7.1 | Doublet | 1H | Aromatic H (position 4) |
| ~ 5.0 - 6.0 | Broad Singlet | 2H | Hydroxyl (-OH) protons |
| ~ 3.8 - 3.9 | Singlet | 3H | Methyl (-OCH₃) protons |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | Carbonyl Carbon (C=O) |
| ~ 145 - 150 | Aromatic C-OH (position 2) |
| ~ 140 - 145 | Aromatic C-OH (position 3) |
| ~ 125 - 130 | Aromatic C-H (position 6) |
| ~ 115 - 120 | Aromatic C-H (position 4) |
| ~ 110 - 115 | Aromatic C-Br (position 5) |
| ~ 110 - 115 | Aromatic C (position 1) |
| ~ 50 - 55 | Methyl Carbon (-OCH₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500 - 3200 (broad) | O-H (hydroxyl) | Stretching |
| 3000 - 2850 | C-H (methyl) | Stretching |
| 1730 - 1700 | C=O (ester) | Stretching |
| 1600 - 1450 | C=C (aromatic) | Stretching |
| 1300 - 1000 | C-O (ester, phenol) | Stretching |
| 700 - 500 | C-Br | Stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| [M]+• | Molecular Ion |
| [M+2]+• | Isotopic peak due to ⁸¹Br |
| [M - OCH₃]+ | Fragment ion |
| [M - COOCH₃]+ | Fragment ion |
Experimental Protocols
Synthesis of this compound
This synthesis can be envisioned as a two-step process: esterification of 2,3-dihydroxybenzoic acid followed by bromination.
Step 1: Esterification of 2,3-dihydroxybenzoic acid
-
Reaction Setup: To a solution of 2,3-dihydroxybenzoic acid in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction Conditions: Reflux the mixture for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Bromination of Methyl 2,3-dihydroxybenzoate
-
Reaction Setup: Dissolve the Methyl 2,3-dihydroxybenzoate from Step 1 in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Reagent Addition: Slowly add a brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the reaction solvent) to the solution at a controlled temperature, often at or below room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.
-
Purification: Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine ([M]+• and [M+2]+• in approximately a 1:1 ratio) should be observed.
Visualizations
Caption: Synthetic and analytical workflow for this compound.
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 5-bromo-2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-2,3-dihydroxybenzoate is a halogenated derivative of dihydroxybenzoic acid, a class of compounds recognized for their potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of its key identifiers and computed properties. Detailed experimental protocols for the determination of its melting point and a plausible synthetic route are presented. Furthermore, this guide explores the biological context of dihydroxybenzoic acid derivatives, particularly their role in cancer cell signaling pathways, and provides a visual representation of this pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 105603-49-4 | [1][2] |
| Molecular Formula | C₈H₇BrO₄ | [2][3] |
| Molecular Weight | 247.04 g/mol | [2][3] |
| Appearance | Solid (predicted) | - |
| Storage | Sealed in dry, room temperature | [3] |
Experimental Protocols
Proposed Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not extensively documented. However, a plausible two-step synthetic workflow can be proposed based on standard organic chemistry reactions: Fischer esterification of the parent carboxylic acid followed by electrophilic bromination, or vice-versa.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic routes to this compound.
This protocol is adapted from general Fischer esterification procedures for hydroxybenzoic acids.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydroxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield Methyl 2,3-dihydroxybenzoate.
This protocol is based on general methods for the bromination of activated aromatic rings.[6][7]
-
Reaction Setup: Dissolve Methyl 2,3-dihydroxybenzoate in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromine Addition: Cool the solution in an ice bath and add a solution of bromine in glacial acetic acid dropwise with continuous stirring. The reaction is typically exothermic and the temperature should be maintained.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature until TLC indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocol for Melting Point Determination
The melting point of a crystalline solid is a critical physical property that indicates its purity. The following is a general procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush the crystals in a mortar and pestle.
-
Tamp the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the initial heating rate to be rapid to approach the expected melting point quickly.
-
-
Measurement:
-
Observe the sample through the magnifying lens.
-
When the temperature is approximately 15-20°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted.
-
The melting point is reported as the range between these two temperatures. For a pure compound, this range is typically narrow (0.5-2°C).
-
Biological Context and Signaling Pathway
Derivatives of 2,3-dihydroxybenzoic acid, which are metabolites of aspirin, have been shown to exhibit anti-cancer properties.[8][9] These compounds can inhibit the proliferation of cancer cells by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[8] Inhibition of CDKs leads to cell cycle arrest and can ultimately induce apoptosis (programmed cell death).
The following diagram illustrates a simplified signaling pathway of how 2,3-dihydroxybenzoic acid derivatives may exert their anti-cancer effects.
Caption: Anti-cancer signaling pathway of 2,3-dihydroxybenzoic acid derivatives.
Conclusion
This compound is a compound of interest for which foundational chemical data is available. While specific experimentally determined physical properties remain to be fully characterized in the literature, its synthesis is achievable through established organic chemistry methodologies. The biological relevance of its parent structure, 2,3-dihydroxybenzoic acid, in anti-cancer pathways highlights the potential of this and similar derivatives as subjects for further investigation in drug discovery and development. This guide provides a solid starting point for researchers interested in exploring the properties and applications of this compound.
References
- 1. parchem.com [parchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 105603-49-4|this compound|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tsijournals.com [tsijournals.com]
- 6. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Aspirin metabolites 2,3-DHBA and 2,5-DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mail.antiox.org [mail.antiox.org]
An In-depth Technical Guide to Methyl 5-bromo-2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 5-bromo-2,3-dihydroxybenzoate, a halogenated aromatic ester of interest in pharmaceutical research. This document details its physicochemical properties, outlines a plausible synthetic route with experimental protocols, and explores its potential biological activities and associated signaling pathways based on current scientific literature.
Core Quantitative Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 247.04 g/mol |
| Molecular Formula | C₈H₇BrO₄ |
| CAS Number | 105603-49-4 |
Synthetic Experimental Protocol
Step 1: Esterification of 2,3-Dihydroxybenzoic Acid to Methyl 2,3-Dihydroxybenzoate
This initial step involves the conversion of the carboxylic acid group of 2,3-dihydroxybenzoic acid to its corresponding methyl ester.
-
Materials:
-
2,3-Dihydroxybenzoic acid
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the remaining acid by washing with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude methyl 2,3-dihydroxybenzoate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Regioselective Bromination of Methyl 2,3-Dihydroxybenzoate
The second step is the critical bromination of the aromatic ring. The hydroxyl groups at positions 2 and 3 are activating and ortho-, para-directing. To achieve regioselective bromination at the 5-position, careful control of the reaction conditions is necessary.
-
Materials:
-
Methyl 2,3-dihydroxybenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Deionized water
-
-
Procedure:
-
Dissolve methyl 2,3-dihydroxybenzoate in anhydrous acetonitrile in a reaction vessel protected from light.
-
Add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench any remaining NBS with a solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited. However, based on the known activities of structurally similar compounds, it is plausible that this molecule exhibits anti-inflammatory and antioxidant properties.
A closely related compound, methyl 3-bromo-4,5-dihydroxybenzoate (MBD) , has been shown to possess anti-inflammatory effects by regulating the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) signaling pathway .[1][2] This pathway is a cornerstone of the innate immune response and its dysregulation is implicated in numerous inflammatory diseases. MBD was found to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2]
Furthermore, another analogue, methyl 3,4-dihydroxybenzoate , has demonstrated antioxidant properties through the activation of the Nrf2 antioxidant pathway .[3] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.
Given these precedents, it is hypothesized that this compound may also modulate inflammatory and oxidative stress responses. The following diagram illustrates the potential interplay of these signaling pathways that could be influenced by this compound.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for Biological Activity Screening
To validate the hypothesized anti-inflammatory and antioxidant activities of this compound, a series of in vitro experiments can be conducted.
Caption: Experimental workflow for evaluating biological activity.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to fully elucidate its synthetic pathway and confirm its biological activities.
References
- 1. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility of Methyl 5-bromo-2,3-dihydroxybenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-bromo-2,3-dihydroxybenzoate, a compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. This includes a detailed experimental protocol based on the widely accepted isothermal shake-flask method and a visualization of the experimental workflow.
Physicochemical Properties of this compound
A foundational understanding of the compound's physicochemical properties is crucial for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 105603-49-4 | [1][2] |
| Molecular Formula | C₈H₇BrO₄ | [2] |
| Molecular Weight | 247.04 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Predicted Solubility Profile
While quantitative data is unavailable, the solubility of this compound can be qualitatively predicted based on the principles of "like dissolves like" and the known solubility of structurally similar compounds like methyl benzoate. Methyl benzoate is sparingly soluble in water but miscible with many organic solvents.[3][4][5][6][7] The presence of two hydroxyl groups on the benzene ring of this compound is expected to increase its polarity compared to methyl benzoate, potentially influencing its solubility in polar organic solvents.
Quantitative Solubility Data
The following table summarizes the expected solubility of this compound in a range of common organic solvents. Researchers are encouraged to use the experimental protocol provided in this guide to determine the precise quantitative values.
| Solvent | Polarity Index | Predicted Solubility | Quantitative Data ( g/100 mL at 25°C) |
| Methanol | 6.6 | Likely Soluble | To be determined experimentally |
| Ethanol | 5.2 | Likely Soluble | To be determined experimentally |
| Acetone | 5.1 | Likely Soluble | To be determined experimentally |
| Ethyl Acetate | 4.4 | Likely Soluble | To be determined experimentally |
| Dichloromethane | 3.1 | Moderately Soluble | To be determined experimentally |
| Diethyl Ether | 2.8 | Moderately Soluble | To be determined experimentally |
| Toluene | 2.4 | Sparingly Soluble | To be determined experimentally |
| Hexane | 0.1 | Likely Insoluble | To be determined experimentally |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Likely Soluble | To be determined experimentally |
| N,N-Dimethylformamide (DMF) | 6.4 | Likely Soluble | To be determined experimentally |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[8]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.[8] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC Method):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC and generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted sample solution into the HPLC.
-
Concentration Determination: Determine the concentration of this compound in the diluted sample using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination using the isothermal shake-flask method.
References
- 1. parchem.com [parchem.com]
- 2. 105603-49-4|this compound|BLD Pharm [bldpharm.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. nbinno.com [nbinno.com]
- 5. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl benzoate | 93-58-3 [chemicalbook.com]
- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Methyl 5-bromo-2,3-dihydroxybenzoate Enzyme Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-bromo-2,3-dihydroxybenzoate is a small molecule with a catechol structure, suggesting its potential as an inhibitor of catechol-O-methyltransferase (COMT). COMT is a critical enzyme in the metabolic pathway of catecholamines, such as dopamine, norepinephrine, and epinephrine, and plays a significant role in both central and peripheral nervous systems.[1][2][3] Inhibition of COMT is a validated therapeutic strategy for conditions like Parkinson's disease, where preserving dopamine levels is beneficial.[2][4] This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) of this compound against COMT.
Principle of the Assay
The assay quantifies the inhibitory effect of this compound on COMT activity. The enzymatic reaction involves the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a catechol substrate, catalyzed by COMT.[1][2] The formation of the methylated product is monitored, and the reduction in its formation in the presence of the inhibitor is used to calculate the percentage of inhibition. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[5][6][7]
Experimental Protocols
Materials and Reagents
-
Recombinant human soluble COMT (S-COMT)[8]
-
This compound
-
S-adenosyl-L-methionine (SAM)[8]
-
Magnesium Chloride (MgCl2)[8]
-
Dithiothreitol (DTT)[8]
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)[8]
-
COMT substrate (e.g., 3,4-dihydroxybenzoic acid or a fluorescent probe)[8][9]
-
Dimethyl sulfoxide (DMSO)
-
Stop solution (e.g., 0.1% formic acid in acetonitrile)[8]
-
96-well microplate (black or clear, depending on the detection method)
-
Plate reader (spectrophotometer or fluorometer)
Experimental Workflow
Figure 1. Experimental workflow for the COMT enzyme inhibition assay.
Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve a range of final assay concentrations.
-
Prepare the reaction buffer containing Tris-HCl, MgCl2, and DTT.
-
Prepare working solutions of S-COMT, the chosen substrate, and SAM in the reaction buffer. Keep enzyme solutions on ice.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the serially diluted this compound or DMSO for the control wells.[8]
-
Add the S-COMT enzyme solution to each well.
-
Pre-incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[8]
-
Initiate the enzymatic reaction by adding the substrate and SAM solution to all wells.[8]
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains within the linear range.[8]
-
Terminate the reaction by adding the stop solution.[8]
-
-
Detection:
-
Measure the formation of the methylated product using a plate reader. The detection method will depend on the substrate used (e.g., absorbance at a specific wavelength or fluorescence emission).[8]
-
Data Presentation
The results of the enzyme inhibition assay can be summarized in a table to facilitate comparison of the inhibitory activity at different concentrations.
| This compound (µM) | Enzyme Activity (RFU/min or mOD/min) | % Inhibition |
| 0 (Control) | 1500 | 0 |
| 0.1 | 1350 | 10 |
| 1 | 1050 | 30 |
| 10 | 750 | 50 |
| 100 | 300 | 80 |
| 1000 | 150 | 90 |
Data Analysis
-
Calculate Percentage of Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Activity with Inhibitor / Activity of Control)] * 100
-
Determine IC50 Value:
Signaling Pathway
Figure 2. Inhibition of the COMT-mediated catecholamine metabolic pathway.
This application note provides a comprehensive protocol for assessing the inhibitory potential of this compound against the COMT enzyme. By following this detailed methodology, researchers can accurately determine the IC50 value of the compound, providing crucial data for its further development as a potential therapeutic agent. The provided diagrams illustrate the experimental workflow and the targeted signaling pathway, offering a clear visual representation of the scientific process and biological context.
References
- 1. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. courses.edx.org [courses.edx.org]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. benchchem.com [benchchem.com]
- 9. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Methyl 5-bromo-2,3-dihydroxybenzoate in the Preparation of Bisubstrate Inhibitors for Catechol-O-methyltransferase (COMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisubstrate inhibitors, which are designed to simultaneously occupy two distinct binding sites of an enzyme, represent a powerful strategy for achieving high potency and selectivity in drug design.[1][2] Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic inactivation of catecholamine neurotransmitters, making it a significant target for the treatment of neurological disorders such as Parkinson's disease.[3] Inhibitors of COMT can potentiate the effects of L-DOPA, a primary medication for Parkinson's.
This document outlines a proposed application for Methyl 5-bromo-2,3-dihydroxybenzoate as a starting material for the synthesis of novel bisubstrate inhibitors of COMT. The 2,3-dihydroxybenzoyl moiety serves as a mimic for the endogenous catechol substrates of COMT, while the bromine atom offers a potential site for further chemical modification or for enhancing binding affinity through halogen bonding. The proposed synthetic strategy involves linking the catechol-mimicking headgroup, derived from this compound, to a synthetic analogue of the S-adenosylmethionine (SAM) cofactor via a suitable linker.
Proposed Bisubstrate Inhibitor Design
The designed bisubstrate inhibitor will consist of three key components:
-
A Catechol Mimetic Moiety: Derived from this compound.
-
A Linker: A flexible or rigid chain to connect the two substrate-mimicking parts.
-
A SAM Analogue: A synthetic molecule that mimics the S-adenosylmethionine cofactor.
A generalized structure of the target bisubstrate inhibitor is depicted below:
Caption: General structure of the proposed COMT bisubstrate inhibitor.
Synthetic Workflow Overview
The proposed synthetic pathway for the COMT bisubstrate inhibitor, starting from this compound, is outlined below. This multi-step synthesis involves protection of the reactive catechol group, modification of the methyl ester to install a linker, synthesis of a SAM analogue, coupling of the two fragments, and final deprotection.
Caption: Proposed synthetic workflow for the COMT bisubstrate inhibitor.
Experimental Protocols
The following are detailed, representative protocols for the key steps in the proposed synthesis. These protocols are based on established chemical transformations and may require optimization for the specific substrates.
Protocol 1: Protection of the Catechol Moiety
This protocol describes the protection of the hydroxyl groups of the catechol moiety as a cyclic carbonate, a method known for its mild application and removal conditions.
-
Materials:
-
This compound
-
Triphosgene or Diphenyl Carbonate
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.2 eq).
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the protected catechol.
-
Protocol 2: Hydrolysis of the Methyl Ester
This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.
-
Materials:
-
Protected this compound derivative (from Protocol 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the protected methyl ester (1.0 eq) in a mixture of THF, MeOH, and water.
-
Add LiOH (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the carboxylic acid.
-
Protocol 3: Amide Coupling with a Diamine Linker
This protocol describes the coupling of the carboxylic acid with a diamine linker, for example, N-Boc-1,4-diaminobutane, using a standard peptide coupling reagent.
-
Materials:
-
Protected 5-bromo-2,3-dihydroxybenzoic acid derivative (from Protocol 2)
-
N-Boc-1,4-diaminobutane
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HBTU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add N-Boc-1,4-diaminobutane (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 4: Synthesis and Coupling of the SAM Analogue
The synthesis of a suitable SAM analogue is a multi-step process in itself. For the purpose of this protocol, we will assume a pre-synthesized SAM analogue with a reactive functional group (e.g., a carboxylic acid) is available. This protocol will describe the deprotection of the Boc group from the linker and subsequent coupling to the SAM analogue.
-
Materials:
-
Product from Protocol 3
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
SAM analogue with a carboxylic acid functionality
-
HBTU or HATU
-
DIPEA
-
Anhydrous DMF
-
-
Procedure (Boc Deprotection):
-
Dissolve the product from Protocol 3 in DCM.
-
Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step.
-
-
Procedure (Coupling):
-
Follow the general procedure outlined in Protocol 3, using the deprotected amine salt and the SAM analogue carboxylic acid as the coupling partners.
-
Protocol 5: Deprotection of the Catechol Moiety
This final step involves the removal of the protecting group from the catechol hydroxyls to yield the final bisubstrate inhibitor. The conditions for deprotection will depend on the protecting group used in Protocol 1. For a cyclic carbonate, mild basic hydrolysis is typically employed.
-
Materials:
-
Fully assembled and protected bisubstrate inhibitor (from Protocol 4)
-
Potassium carbonate (K₂CO₃) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
1 M HCl
-
Ethyl acetate or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate
-
High-Performance Liquid Chromatography (HPLC) for purification
-
-
Procedure:
-
Dissolve the protected bisubstrate inhibitor in a mixture of MeOH and water.
-
Add K₂CO₃ (2.0-5.0 eq).
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by preparative HPLC to obtain the target bisubstrate inhibitor.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data from the synthesis and biological evaluation of the proposed bisubstrate inhibitors.
Table 1: Summary of Synthetic Yields
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Catechol Protection | This compound | Protected catechol | e.g., 85 |
| 2 | Ester Hydrolysis | Protected methyl ester | Carboxylic acid | e.g., 92 |
| 3 | Amide Coupling | Carboxylic acid | Boc-protected linked intermediate | e.g., 78 |
| 4 | Deprotection & Coupling | Boc-protected intermediate & SAM analogue | Fully protected bisubstrate inhibitor | e.g., 65 |
| 5 | Catechol Deprotection | Fully protected inhibitor | Final Bisubstrate Inhibitor | e.g., 70 |
Table 2: Biological Activity Data for COMT Inhibition
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Mode of Inhibition (vs. SAM) | Mode of Inhibition (vs. Catechol Substrate) |
| Target Inhibitor | e.g., 50 | e.g., 25 | Competitive | Non-competitive/Mixed |
| Reference Inhibitor 1 | Value | Value | Mode | Mode |
| Reference Inhibitor 2 | Value | Value | Mode | Mode |
Signaling Pathway and Logical Relationships
The following diagram illustrates the mechanism of action of the proposed bisubstrate inhibitor on COMT.
Caption: Mechanism of COMT inhibition by the bisubstrate inhibitor.
Conclusion
The use of this compound as a starting material provides a viable and novel route to a new class of bisubstrate inhibitors for COMT. The synthetic protocols and strategic workflow presented here offer a comprehensive guide for researchers in medicinal chemistry and drug development to synthesize and evaluate these promising compounds. The modular nature of the synthesis allows for the facile generation of a library of inhibitors with varying linkers and SAM analogues to optimize potency and pharmacokinetic properties. Further studies will be required to fully characterize the biological activity and therapeutic potential of these novel COMT inhibitors.
References
- 1. Structure-based design, synthesis, and in vitro evaluation of bisubstrate inhibitors for catechol O-methyltransferase (COMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroxybenzoic acid | CAS:303-38-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
Application Note & Protocol: Bromination of 2,3-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the bromination of 2,3-dihydroxybenzoic acid, a valuable building block in the synthesis of novel pharmaceutical compounds and other fine chemicals. Due to the absence of a specific, established protocol in the literature for this particular substrate, the following methodology is a proposed route based on established procedures for the bromination of structurally similar phenolic acids.
Introduction
2,3-Dihydroxybenzoic acid is a naturally occurring phenolic compound that serves as a versatile precursor in organic synthesis.[1] The introduction of a bromine atom onto the aromatic ring of this molecule can significantly alter its biological activity and provide a handle for further chemical modifications, making it a key step in the development of new therapeutic agents and other functional molecules. The hydroxyl groups at positions 2 and 3, along with the carboxylic acid group at position 1, are activating and ortho-, para-directing groups, influencing the regioselectivity of electrophilic aromatic substitution reactions such as bromination.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (DMSO-d₆, ppm) |
| 2,3-Dihydroxybenzoic Acid | C₇H₆O₄ | 154.12 | 204-206 | 7.29 (t), 7.05 (d), 6.75 (d)[2] |
| 4-Bromo-2,3-dihydroxybenzoic acid | C₇H₅BrO₄ | 233.02 | Not available | Not available |
| 5-Bromo-2,3-dihydroxybenzoic acid | C₇H₅BrO₄ | 233.02 | Not available | Not available |
| 6-Bromo-2,3-dihydroxybenzoic acid | C₇H₅BrO₄ | 233.02 | Not available | Not available |
Experimental Protocol: Proposed Method for the Bromination of 2,3-Dihydroxybenzoic Acid
This protocol is adapted from established methods for the bromination of other hydroxybenzoic acids.[3][4][5] The regioselectivity of this reaction has not been definitively reported, and thus a mixture of isomers (4-bromo, 5-bromo, and/or 6-bromo derivatives) may be obtained. Chromatographic purification will likely be necessary to isolate the desired product.
Materials:
-
2,3-Dihydroxybenzoic acid
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium thiosulfate solution (aqueous, saturated)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid (1.0 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid. Add the bromine solution dropwise to the stirred solution of 2,3-dihydroxybenzoic acid over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Pour the reaction mixture into a beaker containing cold deionized water. If any unreacted bromine remains (indicated by a persistent orange/brown color), add a saturated aqueous solution of sodium thiosulfate dropwise until the color disappears.
-
Precipitation and Filtration: The brominated product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration, wash with cold water, and air dry.
-
Extraction: If the product does not precipitate or to recover any dissolved product, extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash successively with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to isolate the desired isomer(s).
-
Characterization: Characterize the purified product(s) by techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Experimental Workflow Diagram
References
- 1. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 2,3-Dihydroxybenzoic acid(303-38-8) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 5-bromo-2,3-dihydroxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the purification of Methyl 5-bromo-2,3-dihydroxybenzoate using High-Performance Liquid Chromatography (HPLC). It includes detailed methodologies for sample preparation, HPLC separation, and post-purification processing, along with templates for data presentation.
Introduction
This compound is a substituted aromatic compound with potential applications in pharmaceutical synthesis and materials science. Achieving high purity of this compound is often a critical step for its use in subsequent research and development activities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of moderately polar organic molecules like this compound. This method separates compounds based on their hydrophobicity, offering high resolution and efficiency.
This application note details a robust RP-HPLC method for the purification of this compound.
Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This compound, being a polar compound, will have a moderate affinity for the nonpolar stationary phase. The separation is achieved by eluting the sample with a polar mobile phase. By gradually increasing the concentration of an organic solvent (e.g., acetonitrile or methanol) in the aqueous mobile phase, the polarity of the mobile phase is decreased. This causes the analyte to partition more into the mobile phase and elute from the column. Impurities with different polarities will elute at different times, allowing for the collection of highly purified fractions of the target compound.
Experimental Protocols
3.1. Materials and Equipment
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, a UV-Vis detector, a fraction collector, and data acquisition software.
-
HPLC Column: A C18 reversed-phase column is recommended. The dimensions will depend on the amount of sample to be purified (e.g., for semi-preparative scale, a 10 mm x 250 mm column with 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
-
Sample: Crude this compound.
-
Glassware and Consumables: Volumetric flasks, beakers, vials, syringes, and 0.45 µm syringe filters.
-
Post-purification Equipment: Rotary evaporator or lyophilizer.
3.2. Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the sample in a minimal amount of a suitable solvent. A mixture of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) or a solvent like methanol is often a good choice. The final concentration should ideally be in the range of 5-20 mg/mL, depending on the column capacity.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
3.3. HPLC Purification Method
The following method is a starting point and may require optimization based on the specific impurity profile of the crude sample.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 10 mm x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column dimensions) |
| Column Temperature | Ambient |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 35.0 | 5 | 95 |
| 40.0 | 5 | 95 |
| 41.0 | 95 | 5 |
| 50.0 | 95 | 5 |
3.4. Post-Purification Processing
-
Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid powder.
-
Determine the final purity and yield of the purified product.
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained during the purification process.
Table 2: HPLC Method Parameters Summary
| Parameter | Value |
| Column Type | C18 Reversed-Phase |
| Column Dimensions | 10 mm x 250 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: ACN + 0.1% FA |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 254 nm, 280 nm |
| Injection Volume | e.g., 200 µL |
| Sample Concentration | e.g., 10 mg/mL |
Table 3: Purification Results
| Sample ID | Crude Purity (%) | Retention Time (min) | Purified Purity (%) | Yield (%) |
| e.g., Lot-001 | e.g., 85% | e.g., 22.5 min | e.g., 99.2% | e.g., 75% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purification process for this compound.
Caption: Workflow for the HPLC purification of this compound.
Application Notes and Protocols: The Strategic Use of Methyl 5-bromo-2,3-dihydroxybenzoate in Fragment-Based Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 5-bromo-2,3-dihydroxybenzoate as a valuable tool in fragment-based drug discovery (FBDD). While direct, published screening campaigns featuring this specific fragment are not extensively documented, its structural motifs—a catechol core and a bromine atom—present significant advantages for hit identification and validation. This document outlines a representative application of this fragment in a hypothetical screening campaign against a relevant therapeutic target, offering detailed protocols and data interpretation guidelines.
Introduction to Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel starting points for drug discovery programs.[1][2] Unlike traditional high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens smaller, low-molecular-weight compounds (fragments) to identify those that bind with high ligand efficiency.[1][3] These initial low-affinity hits then serve as starting points for optimization into potent lead compounds through structure-guided medicinal chemistry efforts such as fragment growing, linking, or merging.[4][5]
This compound is an exemplary fragment that adheres to the "Rule of Three," a set of guidelines for desirable fragment properties (Molecular Weight < 300 Da, cLogP < 3, ≤ 3 hydrogen bond donors and acceptors, ≤ 3 rotatable bonds).[4][5]
Key Attributes of this compound in FBDD
The unique structural features of this compound make it a particularly useful fragment for screening campaigns:
-
Catechol Moiety: The 2,3-dihydroxybenzoate core is a well-known metal-binding pharmacophore and can participate in key hydrogen bonding interactions with a variety of protein targets, including metalloenzymes and kinases.
-
Bromine Atom: The presence of a bromine atom is highly advantageous for biophysical screening methods, particularly X-ray crystallography. The high electron density of bromine provides a strong anomalous scattering signal, which aids in the unambiguous identification and orientation of the fragment within the protein's binding site.[1][6] This is especially valuable for resolving the binding mode of weakly interacting fragments.
-
Synthetic Tractability: The simple structure of this fragment allows for straightforward chemical modification, facilitating rapid hit-to-lead optimization.
Representative Application: Screening Against a Hypothetical Target - Mitogen-Activated Protein Kinase (MAPK)
To illustrate the application of this compound, we present a hypothetical screening workflow against a member of the MAPK family, a class of enzymes often implicated in cancer and inflammatory diseases.
Experimental Workflow
The following diagram outlines a typical FBDD workflow for screening fragments like this compound.
References
- 1. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. Fragment-based Drug Discovery | Jubilant Biosys [jubilantbiosys.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Hydroxyalbuterol from Methyl 5-bromo-2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyalbuterol, a derivative of salbutamol, is of interest in medicinal chemistry for its potential bronchodilatory effects. The synthesis of salbutamol and its analogs often involves the construction of the ethanolamine side chain on a substituted aromatic ring.[1] This document outlines a proposed synthetic route to hydroxyalbuterol starting from Methyl 5-bromo-2,3-dihydroxybenzoate, detailing the necessary experimental procedures, and providing hypothetical quantitative data for each step.
Proposed Synthetic Pathway
The proposed synthesis involves a four-step reaction sequence:
-
Protection of the catechol hydroxyl groups: To prevent unwanted side reactions, the two adjacent hydroxyl groups of this compound will be protected, for instance, as an acetonide.
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the 5-position of the protected aromatic ring.
-
Alpha-Bromination: Bromination of the methyl group of the newly introduced acetyl moiety to form a key intermediate.
-
SN2 Reaction and Reduction: Reaction with N-benzyl-tert-butylamine followed by reduction of the carbonyl group and deprotection to yield the final product, hydroxyalbuterol.
Experimental Protocols
Step 1: Protection of this compound
Objective: To protect the catechol hydroxyl groups as an acetonide to prevent their interference in subsequent reactions.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous acetone (10 volumes), add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the protected intermediate.
Step 2: Friedel-Crafts Acylation
Objective: To introduce an acetyl group at the 5-position of the protected aromatic ring.
Protocol:
-
To a solution of the protected intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes), add acetyl chloride (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add aluminum chloride (AlCl₃, 1.3 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acylated product.
Step 3: Alpha-Bromination
Objective: To brominate the methyl group of the acetyl moiety.
Protocol:
-
Dissolve the acylated product from Step 2 (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and wash with aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alpha-bromo ketone.
Step 4: SN2 Reaction, Reduction, and Deprotection
Objective: To introduce the tert-butylaminoethanol side chain and deprotect the hydroxyl groups to obtain hydroxyalbuterol.
Protocol:
-
Dissolve the alpha-bromo ketone from Step 3 (1.0 eq) in a polar aprotic solvent like acetonitrile.
-
Add N-benzyl-tert-butylamine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
After completion of the SN2 reaction (monitored by TLC), add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) in methanol portion-wise at 0°C.
-
Stir the reaction for 2-3 hours at room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
For deprotection, dissolve the crude product in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until debenzylation and deprotection of the acetonide is complete (monitored by TLC).
-
Filter the catalyst through Celite and concentrate the filtrate.
-
Purify the final product by recrystallization or column chromatography to obtain hydroxyalbuterol.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the proposed synthesis of hydroxyalbuterol. These values are estimates based on typical yields for similar reactions.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Moles (mmol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (%) |
| 1 | Acetonide Protection | This compound | Protected Intermediate | 263.08 | 10 | 3.03 | 2.73 | 90 | >95 |
| 2 | Friedel-Crafts Acylation | Protected Intermediate | Acylated Product | 303.12 | 9 | 3.05 | 2.59 | 85 | >95 |
| 3 | Alpha-Bromination | Acylated Product | Alpha-bromo ketone | 382.02 | 7.65 | 3.69 | 2.95 | 80 | >90 |
| 4 | SN2, Reduction, Deprotection | Alpha-bromo ketone | Hydroxyalbuterol | 255.31 | 6.12 | 1.56 | 0.94 | 60 | >98 |
Visualizations
Experimental Workflow
Caption: Proposed synthetic workflow for hydroxyalbuterol.
Chemical Transformation Pathway
Caption: Key chemical transformations in the synthesis.
References
Application Notes and Protocols for the Development of Enzyme Inhibitors from Dihydroxybenzoate Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxybenzoate scaffolds represent a versatile and privileged structure in the design and development of potent and selective enzyme inhibitors. The catechol-like arrangement of hydroxyl groups on the benzoic acid core allows for effective chelation of metal ions present in the active sites of many enzymes and facilitates the formation of key hydrogen bond interactions.[1] This, combined with the synthetically tractable nature of the scaffold, has led to the discovery of inhibitors for a wide range of enzyme classes, including metallo-β-lactamases, carbonic anhydrases, tyrosinases, and epigenetic modifying enzymes like histone demethylases.
These application notes provide a comprehensive overview of the development of enzyme inhibitors based on dihydroxybenzoate scaffolds, including detailed experimental protocols for synthesis and enzymatic assays, quantitative data on inhibitor potency, and graphical representations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of various dihydroxybenzoate derivatives against several key enzyme targets is summarized in the tables below. This data provides a basis for structure-activity relationship (SAR) studies and highlights the potential of this scaffold in drug discovery.
Table 1: Inhibition of α-Amylase by Dihydroxybenzoic Acid Derivatives
| Compound | IC50 (mM) |
| 2,3,4-Trihydroxybenzoic Acid | 17.30 ± 0.73[1][2] |
| 3,4-Dihydroxybenzoic Acid | 11.54 ± 0.45[1] |
| 2,5-Dihydroxybenzoic Acid | 0.298[1] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 7.46 ± 0.24[1] |
Table 2: Inhibition of Tyrosinase by Dihydroxybenzoate Derivatives
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| 2,4-Dihydroxycinnamic acid derivative (5c) | 0.0089[3] | 0.01[3] | Competitive[3] |
| 3,4-Dihydroxycinnamic acid derivative (5d) | 8.26[3] | 6[3] | Mixed-type[3] |
| 3,5-dihydroxybenzoyl-hydrazineylidene derivative | 55.39 ± 4.93[4] | N/A | Competitive[4] |
| Benzoate | 990 ± 20[5] | 990[5] | Competitive[5] |
Table 3: Inhibition of Acetylcholinesterase (AChE) by Dihydroxybenzoic Acid Derivatives
| Compound | IC50 (µmol/µmol AChE) | Ka (10³ L/mol) |
| Methyl Syringinate | 5.50[6][7] | 154.32[6][7] |
| Gentisic Acid (2,5-Dihydroxybenzoic Acid) | 8.02[6] | 76.92[6] |
| Gallic Acid (3,4,5-Trihydroxybenzoic Acid) | 9.32[6] | 51.55[6] |
| Ethyl Vanillate | 34.19[6] | 38.76[6] |
Table 4: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Phenolic Compounds
| Compound | hCA I Ki (µM) | hCA II Ki (µM) |
| Compound 7 | 13.86[8] | 31.5[8] |
| Compound 8 | 9.90[8] | 10.19[8] |
| Compound 15 | 10.7[8] | 0.09[8] |
| Acetazolamide (Standard) | 0.25[8] | 0.012[8] |
Table 5: Inhibition of Histone Demethylases (KDMs) by Caffeic Acid
| Compound | Target Enzyme | IC50 (µM) |
| Caffeic Acid | KDM4C | 13.7[9] |
| Caffeic Acid | KDM6A | 5.5[9] |
Experimental Protocols
General Synthesis of Dihydroxybenzoic Acid Derivatives
This protocol describes a general method for the synthesis of a library of dihydroxybenzamide derivatives, a common modification of the dihydroxybenzoate scaffold.
1. Protection of Hydroxyl Groups:
-
Dissolve 1 equivalent of the starting dihydroxybenzoic acid in a suitable solvent such as acetone.
-
Add 2.2 equivalents of benzyl bromide and 2.5 equivalents of potassium carbonate.
-
Reflux the mixture and stir for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the crude product in methanol and add lithium hydroxide.
-
Reflux and stir for 3 hours to yield the bis(benzyloxy)benzoic acid.
2. Amide Coupling:
-
Dissolve 1 equivalent of the protected dihydroxybenzoic acid, 1.1 equivalents of 1-hydroxybenzotriazole (HOBt), and 1.1 equivalents of dicyclohexylcarbodiimide (DCC) in dichloromethane (CH2Cl2).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired amine dropwise and stir for 10 hours.
-
Filter the reaction mixture and purify the product by column chromatography.
3. Deprotection:
-
Dissolve the protected amide in a suitable solvent (e.g., methanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).
-
Filter off the catalyst and evaporate the solvent to yield the final dihydroxybenzamide derivative.
Enzyme Inhibition Assays
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
0.1 M Phosphate buffer, pH 8.0
-
Test compound (dihydroxybenzoate derivative)
-
Positive control (e.g., Eserine)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup (per well):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the test compound solution at various concentrations. Include wells for a negative control (solvent only) and a positive control.
-
Add 10 µL of AChE solution (e.g., 1 U/mL).
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation:
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI.
-
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Record readings kinetically every 60 seconds for 10 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase.
Materials:
-
96-well microplate
-
Microplate reader
-
Mushroom tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound
-
Positive control (e.g., Kojic acid)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, tyrosinase, and L-DOPA in phosphate buffer.
-
Assay Setup (per well):
-
Add 80 µL of phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of tyrosinase solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to each well.
-
Measurement: Measure the absorbance at 475 nm at different time points (e.g., every minute for 20 minutes).
-
Data Analysis: Calculate the initial velocity of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
This assay is based on the esterase activity of CA.
Materials:
-
96-well microplate
-
Microplate reader
-
Human carbonic anhydrase (hCA I or hCA II)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Test compound
-
Positive control (e.g., Acetazolamide)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, CA, and NPA in the appropriate solvents.
-
Assay Setup (per well):
-
Add buffer to the wells.
-
Add the test compound at various concentrations.
-
Add the CA enzyme solution.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Add the NPA substrate to start the reaction.
-
Measurement: Monitor the increase in absorbance at 400 nm due to the formation of 4-nitrophenol.
-
Data Analysis: Determine the initial reaction rates and calculate the IC50 or Ki values for the inhibitor.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Stability Testing of Methyl 5-bromo-2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for conducting stability testing on Methyl 5-bromo-2,3-dihydroxybenzoate, a key intermediate in pharmaceutical synthesis.[1] The protocols outlined below are designed to establish the intrinsic stability of the compound and to identify potential degradation products under various environmental conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Ensuring its stability is paramount for maintaining the quality, safety, and efficacy of the final drug product. Stability testing provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][4] This data is essential for determining the re-test period, shelf life, and recommended storage conditions.
This application note details the experimental setup for both forced degradation and long-term stability studies of this compound.
Materials and Analytical Methods
Materials
-
This compound (analytical standard and test batches)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable buffer components for HPLC)
-
Inert gas (Nitrogen or Argon)
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the intact drug substance from its potential degradation products.[4][6] A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectrophotometric analysis of this compound in the mobile phase.
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
For the identification of degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[7]
Experimental Protocols
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to intentionally degrade the sample to predict the likely degradation products and establish the degradation pathways.[8][9][10][11] These studies also help in developing and validating a stability-indicating analytical method.[8] The target degradation is typically in the range of 5-20%.[12]
3.1.1 Hydrolytic Degradation
-
Acid Hydrolysis: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in 0.1 M HCl.[12] If no degradation is observed at room temperature after 24 hours, increase the acid concentration to 1 M HCl or heat the solution at a controlled temperature (e.g., 60 °C).[12]
-
Base Hydrolysis: Dissolve the same concentration of the substance in 0.1 M NaOH.[12] Similar to acid hydrolysis, if no degradation is observed, increase the base concentration to 1 M NaOH or apply heat.
-
Neutral Hydrolysis: Dissolve the substance in high-purity water and heat at a controlled temperature (e.g., 60 °C).
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, dilute to a suitable concentration, and analyze by HPLC.
3.1.2 Oxidative Degradation
-
Dissolve a known concentration of this compound in a solution of 3% H₂O₂.[8]
-
Store the solution at room temperature, protected from light.
-
Sample Analysis: Analyze the sample by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
3.1.3 Thermal Degradation
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
Sample Analysis: At specified time points (e.g., 1, 3, 7, 14 days), withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
3.1.4 Photostability Testing
-
Expose a solid sample of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5] A control sample should be kept in the dark under the same temperature conditions.
-
Sample Analysis: Analyze both the exposed and control samples by HPLC after a specified duration of exposure.
Long-Term and Accelerated Stability Studies
These studies are performed on at least three primary batches of the drug substance to establish a re-test period.[4][6] The samples should be stored in containers that simulate the proposed packaging for storage and distribution.[6]
3.2.1 Storage Conditions
Based on ICH guidelines, the following storage conditions are recommended[3][5]:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
3.2.2 Testing Frequency
The frequency of testing should be sufficient to establish the stability profile of the drug substance.[4]
-
Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][5]
-
Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[4]
3.2.3 Parameters to be Tested
The stability studies should include testing of attributes that are susceptible to change and are likely to influence quality, safety, and/or efficacy.[4][6] These include:
-
Appearance
-
Assay (quantification of this compound)
-
Degradation products (quantification of known and unknown impurities)
-
Water content (if applicable)
Data Presentation
All quantitative data from the stability studies should be summarized in a clear and structured tabular format for easy comparison and trend analysis.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature (°C) | Assay (% Remaining) | Major Degradation Products (RT) |
| 0.1 M HCl | 24 hours | 60 | 95.2 | 4.5 min |
| 0.1 M NaOH | 8 hours | Room | 88.5 | 3.8 min, 6.2 min |
| 3% H₂O₂ | 24 hours | Room | 92.1 | 5.1 min |
| Thermal | 14 days | 80 | 98.0 | - |
| Photostability | 1.2 million lux hours | 25 | 99.5 | - |
Table 2: Long-Term Stability Data for this compound at 25°C/60%RH (Batch No: XXXXX)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.15 |
| 3 | Conforms | 99.7 | 0.16 |
| 6 | Conforms | 99.6 | 0.18 |
| 9 | Conforms | 99.5 | 0.20 |
| 12 | Conforms | 99.4 | 0.22 |
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathways.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. mastercontrol.com [mastercontrol.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. Ich guideline for stability testing | PPTX [slideshare.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. seejph.com [seejph.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
optimizing reaction conditions for Methyl 5-bromo-2,3-dihydroxybenzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 5-bromo-2,3-dihydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process: the esterification of 2,3-dihydroxybenzoic acid to methyl 2,3-dihydroxybenzoate, followed by regioselective bromination at the 5-position of the aromatic ring. This approach is generally preferred due to the directing effects of the hydroxyl groups, which favor substitution at the desired position.
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Controlling Regioselectivity: The two hydroxyl groups strongly activate the aromatic ring, making it susceptible to bromination at multiple positions. Achieving selective bromination at the 5-position is crucial.
-
Preventing Over-bromination: The high reactivity of the dihydroxy-substituted ring can lead to the formation of di- or tri-brominated side products.
-
Purification: Separating the desired product from unreacted starting materials, isomeric byproducts, and over-brominated species can be challenging and may require careful chromatographic techniques.
Q3: Which brominating agent is most suitable for this synthesis?
A3: Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) can be used. NBS is often considered a milder and more selective brominating agent, which can be advantageous in preventing over-bromination. The choice of reagent may depend on the specific reaction conditions and the desired outcome.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of heptane and ethyl acetate, can be used to separate the starting material, product, and any potential side products. Staining with a potassium permanganate (KMnO₄) solution can help visualize the spots.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC. If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Suboptimal reaction temperature | The reaction temperature can significantly impact the rate and selectivity. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can promote side reactions. |
| Inefficient brominating agent | The reactivity of the brominating agent is crucial. Ensure the quality and purity of the Br₂ or NBS used. |
| Loss of product during workup | The product is a polar molecule. Ensure efficient extraction from the aqueous phase using a suitable organic solvent like ethyl acetate. Perform multiple extractions to maximize recovery. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Suggested Solution |
| Over-activation of the aromatic ring | The two hydroxyl groups strongly activate the ring. Using a milder brominating agent like NBS can improve selectivity. Running the reaction at a lower temperature can also help control the reactivity. |
| Incorrect solvent | The choice of solvent can influence the selectivity. Less polar solvents may sometimes offer better control over the reaction. |
| Strong reaction conditions | Harsh conditions, such as the use of a strong Lewis acid catalyst, might decrease selectivity. Consider performing the reaction without a catalyst or with a milder one. |
Problem 3: Significant Amount of Over-brominated Byproducts
| Possible Cause | Suggested Solution |
| Excess brominating agent | Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is generally recommended. Adding the brominating agent dropwise over a period of time can also help prevent localized high concentrations. |
| High reaction temperature | Elevated temperatures can increase the rate of subsequent bromination reactions. Maintain a controlled and moderate temperature throughout the reaction. |
Problem 4: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Similar polarity of product and byproducts | Isomeric byproducts and the desired product may have very similar polarities, making separation by column chromatography difficult. Experiment with different solvent systems for chromatography to optimize separation. A gradient elution may be necessary. |
| Presence of acidic impurities | If the starting carboxylic acid is carried through, it can complicate purification. Ensure the initial esterification goes to completion. Washing the organic extracts with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities.[1] |
| Product precipitation issues | If the product is a solid, recrystallization can be an effective purification method. Test various solvent systems to find one that provides good differential solubility for the product and impurities. |
Experimental Protocols
Protocol 1: Esterification of 2,3-Dihydroxybenzoic Acid
This protocol describes the conversion of 2,3-dihydroxybenzoic acid to its methyl ester.
Materials:
-
2,3-Dihydroxybenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Pour the residue into cold water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2,3-dihydroxybenzoate.
Protocol 2: Bromination of Methyl 2,3-Dihydroxybenzoate
This protocol outlines the regioselective bromination to yield the final product.
Materials:
-
Methyl 2,3-dihydroxybenzoate
-
N-Bromosuccinimide (NBS) or Bromine
-
Suitable solvent (e.g., Dichloromethane, Acetic Acid)
-
Ethyl Acetate
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve methyl 2,3-dihydroxybenzoate in a suitable solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (NBS or Br₂ in the same solvent) dropwise over 30-60 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of heptane/ethyl acetate).
Data Presentation
Table 1: Summary of Reaction Conditions for Bromination
| Parameter | Condition A | Condition B |
| Starting Material | Methyl 2,3-dihydroxybenzoate | Methyl 2,3-dihydroxybenzoate |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) |
| Solvent | Dichloromethane | Glacial Acetic Acid |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | Moderate to Good | Moderate |
| Key Observation | Generally cleaner reaction with fewer side products | May require more careful control to avoid over-bromination |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for synthesis optimization.
References
common side products in the synthesis of Methyl 5-bromo-2,3-dihydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-bromo-2,3-dihydroxybenzoate.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Synthesis Route 1: Fischer Esterification of 5-bromo-2,3-dihydroxybenzoic acid
Q1: My esterification reaction is incomplete, and I have a significant amount of starting material left. What could be the cause and how can I fix it?
A1: Incomplete conversion is a common issue in Fischer esterification as the reaction is reversible.
-
Cause: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Use a large excess of methanol: This shifts the equilibrium towards the product side.
-
Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, molecular sieves can be added to the reaction mixture.
-
Increase catalyst concentration: A higher concentration of the acid catalyst (e.g., sulfuric acid) can increase the reaction rate.
-
Prolong reaction time: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Q2: During the workup, I'm having trouble separating my product from the unreacted carboxylic acid. What is an effective method?
A2: The difference in acidity between the product (ester) and the starting material (carboxylic acid) can be exploited for separation.
-
Solution:
-
After the reaction, quench the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The acidic starting material will be deprotonated to its sodium salt and move into the aqueous layer, while the ester product remains in the organic layer.[1][2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Synthesis Route 2: Bromination of Methyl 2,3-dihydroxybenzoate
Q3: My NMR spectrum shows more than one set of aromatic signals, suggesting the presence of isomers. Why did this happen and which isomers are likely formed?
A3: The formation of isomeric byproducts is a common challenge in the electrophilic bromination of substituted benzene rings.
-
Cause: The two hydroxyl groups at positions 2 and 3 are strongly activating and ortho-, para-directing groups. The methoxycarbonyl group at position 1 is a deactivating, meta-directing group. While the desired product, this compound, is favored due to the combined directing effects, bromination at other positions can occur.[3]
-
Likely Isomeric Side Products:
-
Methyl 4-bromo-2,3-dihydroxybenzoate: Bromination occurs ortho to the hydroxyl group at C3 and meta to the hydroxyl group at C2.
-
Methyl 6-bromo-2,3-dihydroxybenzoate: Bromination occurs ortho to the hydroxyl group at C2.
-
-
Troubleshooting:
-
Control Reaction Temperature: Lowering the reaction temperature can increase the regioselectivity of the bromination.
-
Choice of Brominating Agent: Using a milder brominating agent like N-bromosuccinimide (NBS) instead of bromine (Br₂) can sometimes provide better selectivity.[4][5][6]
-
Purification: Careful column chromatography is often required to separate the desired isomer from the side products.
-
Q4: I am observing a product with a higher molecular weight than expected, possibly a di-brominated compound. How can I avoid this?
A4: Over-bromination can occur, especially with highly activated aromatic rings like dihydroxybenzoates.
-
Cause: The presence of two strongly activating hydroxyl groups makes the aromatic ring susceptible to further bromination.
-
Troubleshooting:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent. Avoid using a large excess.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration at any given time.
-
Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent the formation of poly-brominated products.
-
Summary of Potential Side Products
| Side Product | Synthesis Route | Method of Formation |
| 5-bromo-2,3-dihydroxybenzoic acid | Esterification | Unreacted starting material due to the reversible nature of Fischer esterification. |
| Methyl 4-bromo-2,3-dihydroxybenzoate | Bromination | Isomeric byproduct formed due to electrophilic substitution at the C4 position, which is activated by the hydroxyl groups. |
| Methyl 6-bromo-2,3-dihydroxybenzoate | Bromination | Isomeric byproduct formed due to electrophilic substitution at the C6 position, which is activated by the hydroxyl groups. |
| Methyl 4,6-dibromo-2,3-dihydroxybenzoate | Bromination | Di-brominated byproduct resulting from over-bromination of the highly activated aromatic ring. |
Experimental Protocols
Protocol 1: Fischer Esterification of 5-bromo-2,3-dihydroxybenzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2,3-dihydroxybenzoic acid in a large excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted acid.
-
Wash again with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2][7][8][9]
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Bromination of Methyl 2,3-dihydroxybenzoate
-
Reaction Setup: Dissolve methyl 2,3-dihydroxybenzoate in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a round-bottom flask protected from light.
-
Brominating Agent: Slowly add a solution of one equivalent of bromine or N-bromosuccinimide in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction: Stir the mixture until TLC analysis indicates the complete consumption of the starting material.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from isomeric and poly-brominated side products.
Visualizations
Caption: Synthetic pathways to this compound and potential side products.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. Preparation of two novel monobrominated 2-(2',4'-dihydroxybenzoyl)-3,4,5,6-tetrachlorobenzoic acids and their separation from crude synthetic mixtures using vortex counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. One moment, please... [operachem.com]
Technical Support Center: Purification of Brominated Dihydroxybenzoates
Welcome to the technical support center for the purification of brominated dihydroxybenzoates. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my brominated dihydroxybenzoate showing significant tailing or streaking on a silica gel TLC plate?
A1: This is a common issue when working with phenolic compounds on standard silica gel. The acidic nature of silica gel can lead to strong, sometimes irreversible, interactions with the hydroxyl and carboxylic acid groups on your molecule. This causes the compound to "stick" to the stationary phase, resulting in elongated spots (tailing) rather than tight, round ones. This phenomenon often predicts poor separation on a silica column.[1][2]
Q2: I'm not getting any separation between my product and an impurity, even though they have different Rf values on TLC. What's happening?
A2: Several factors could be at play. Firstly, overloading the column is a common cause; try loading less material. Secondly, the TLC result might be misleading.[1] Sometimes, a compound can degrade on the silica gel during the longer elution time of a column, leading to fractions containing both the desired product and its degradation product.[1] It is also possible that the choice of solvent is encouraging this behavior; try finding a solvent system that dissolves both compounds well.[1]
Q3: Would a different stationary phase, like alumina, be better for purifying my compound?
A3: Possibly. If your compound is sensitive to the acidic nature of silica, switching to a more neutral or basic stationary phase can be beneficial. Neutral alumina is a good alternative to try, especially for compounds that are prone to degradation on silica.[2] Another option is to use deactivated silica gel to reduce its acidity.[1]
Q4: My purified product looks clean by TLC, but the NMR shows residual starting material. How can I improve the purification?
A4: This indicates that the chosen chromatographic conditions are insufficient to resolve the two compounds fully. You may need to screen for a more effective solvent system. Consider using solvent mixtures that offer different selectivities, such as incorporating toluene or using a dichloromethane/methanol system.[2] Alternatively, a different purification technique like preparative HPLC or recrystallization might be necessary to remove the final traces of impurity.
Q5: What are the best general strategies for recrystallizing brominated dihydroxybenzoates?
A5: Recrystallization of dihydroxybenzoic acids can be complex due to their potential to form multiple polymorphs, hydrates, or solvates.[3][4] A good starting point is to use a solvent system where the compound is soluble when hot but poorly soluble when cold. Common choices include water, ethanol/water mixtures, or ethyl acetate/hexane systems. A systematic approach using a small amount of material to test solubility in a range of solvents at room temperature and at their boiling points is highly recommended.
Troubleshooting Guide
This guide addresses specific problems you may encounter during column chromatography purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not elute from the silica column. | 1. The solvent system is not polar enough. 2. The compound is irreversibly adsorbed or has decomposed on the acidic silica gel.[1] | 1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a DCM/MeOH system.[2] 2. Test the compound's stability on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, consider using deactivated silica, neutral alumina, or reverse-phase chromatography.[1] |
| All compounds elute together in the solvent front. | 1. The solvent system is too polar. 2. The sample was not loaded correctly (e.g., dissolved in too much or too strong a solvent). | 1. Start with a much less polar solvent system (e.g., higher hexane content in an ethyl acetate/hexane mixture). 2. Load the sample dissolved in a minimal amount of the column solvent.[5] If solubility is an issue, use the "dry loading" method where the sample is pre-adsorbed onto a small amount of silica.[5] |
| Poor separation and overlapping fractions. | 1. The chosen solvent system has poor selectivity for the components. 2. The column was packed improperly, leading to channeling. 3. The column was overloaded with the sample. | 1. Screen for a better solvent system using TLC. Try incorporating solvents with different properties, like toluene for aromatic compounds.[2] 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the silica gel mass. |
| Product fractions are very dilute and tail excessively. | The compound has strong interactions with the stationary phase. | Once the compound begins to elute, you can try slightly increasing the solvent polarity to accelerate its movement and sharpen the peak, a technique known as a "step gradient".[1] Be cautious not to elute impurities. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Column Chromatography
This protocol outlines a general procedure for purifying a brominated dihydroxybenzoate.
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides good separation and an Rf value of approximately 0.2-0.3 for the desired compound.
-
Start with common mixtures like ethyl acetate/hexane. If separation is poor, test systems like dichloromethane/methanol or ethyl acetate/toluene.[2]
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica mass to crude sample mass).
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen non-polar solvent component (e.g., hexane).
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to the solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[5]
-
Gently add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the pre-determined mobile phase to the column.
-
Apply gentle air pressure to begin eluting the solvent through the column at a steady rate.
-
Collect fractions of a consistent volume.
-
Monitor the separation by analyzing the collected fractions using TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified brominated dihydroxybenzoate.
-
Visualized Workflows and Logic
Caption: General purification workflow for brominated dihydroxybenzoates.
Caption: Troubleshooting decision tree for poor column separation.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Combined Use of Structure Analysis, Studies of Molecular Association in Solution, and Molecular Modelling to Understand the Different Propensities of Dihydroxybenzoic Acids to Form Solid Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Alternative Brominating Agents for 2,3-Dihydroxybenzoic Acid
Welcome to the technical support center for the bromination of 2,3-dihydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on selecting and using alternative brominating agents. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative brominating agents to molecular bromine (Br₂)?
A1: While molecular bromine is a classic brominating agent, it presents several challenges, particularly with highly activated substrates like 2,3-dihydroxybenzoic acid. These challenges include:
-
Low Regioselectivity: The high reactivity of Br₂ can lead to a mixture of mono- and poly-brominated products, which are often difficult to separate.
-
Over-bromination: The strong activating effect of the two hydroxyl groups makes the ring susceptible to the addition of multiple bromine atoms.
-
Safety and Handling: Molecular bromine is highly corrosive, toxic, and volatile, requiring stringent safety precautions.
-
Harsh Reaction Conditions: Traditional methods often require the use of corrosive acids and hazardous solvents.
Alternative agents like N-bromosuccinimide (NBS) and dibromoisocyanuric acid (DBI) offer milder reaction conditions, improved regioselectivity, and are generally safer and easier to handle.[1]
Q2: What are the most likely positions for bromination on the 2,3-dihydroxybenzoic acid ring?
A2: The 2,3-dihydroxybenzoic acid ring is highly activated towards electrophilic aromatic substitution. The directing effects of the substituents are as follows:
-
-OH groups: Both hydroxyl groups are strong activating, ortho, para-directors.
-
-COOH group: The carboxylic acid group is a deactivating, meta-director.
Considering these effects, the most electron-rich and sterically accessible positions are C4, C5, and C6. The C5 position is para to the 2-OH group and ortho to the 3-OH group, making it a highly likely site for monosubstitution. The C4 and C6 positions are also activated. Careful selection of the brominating agent and reaction conditions is crucial to control the position of bromination.
Q3: How can I favor monobromination over di- or tri-bromination?
A3: To favor monobromination, you should:
-
Use a milder brominating agent, such as N-bromosuccinimide (NBS).[1]
-
Carefully control the stoichiometry, using one equivalent or slightly less of the brominating agent.
-
Maintain a low reaction temperature to reduce the reaction rate and improve selectivity.
-
Choose an appropriate solvent. Non-polar solvents can sometimes temper the reactivity of the brominating agent.
Q4: Are there "green" or more environmentally friendly bromination methods available?
A4: Yes, several greener alternatives are being developed. One promising method is the use of a hydrogen peroxide and hydrobromic acid (H₂O₂/HBr) system.[2][3] This in-situ generation of the brominating species avoids the direct handling of molecular bromine and often uses water or other less hazardous solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh, pure batch of the brominating agent. NBS, for example, can decompose over time. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. 3. Extend the reaction time and monitor its progress. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. The brominating agent is too reactive. 2. The reaction temperature is too high. | 1. Switch to a milder agent, such as N-bromosuccinimide (NBS) or N-bromosaccharin (NBSac). 2. Perform the reaction at a lower temperature (e.g., 0 °C or -30 °C).[4] |
| Significant Amount of Polybrominated Byproducts | 1. Excess brominating agent was used. 2. The substrate is highly activated, leading to multiple substitutions. | 1. Use a 1:1 or slightly less than 1:1 molar ratio of the brominating agent to the substrate. 2. Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture. |
| Product Decomposition or Tar Formation | 1. The reaction conditions are too harsh (e.g., strong acid, high temperature). 2. The product is unstable under the reaction or workup conditions. | 1. Use a milder brominating agent that does not require a strong acid catalyst. 2. Perform the reaction at a lower temperature and ensure the workup is done promptly and at a low temperature. Consider a buffered system if pH is a concern.[5][6] |
| Reaction Stalls Before Completion | 1. The brominating agent has been consumed or degraded. 2. A byproduct is inhibiting the reaction. | 1. Add a small additional portion of the brominating agent and monitor for further reaction. 2. Consider a different solvent system or the addition of an acid scavenger if acidic byproducts are suspected. |
Comparison of Alternative Brominating Agents
The following table summarizes various alternative brominating agents and their typical reaction conditions for phenolic compounds, which can be adapted for 2,3-dihydroxybenzoic acid.
| Brominating Agent | Solvent | Catalyst/Additive | Typical Temperature | Key Advantages & Considerations |
| N-Bromosuccinimide (NBS) | Acetonitrile, DMF, CH₂Cl₂, CCl₄ | HBF₄, Silica Gel | -30 °C to RT | Good for selective monobromination; mild conditions; regioselectivity can be solvent-dependent. |
| Dibromoisocyanuric Acid (DBI) | Conc. H₂SO₄, CH₂Cl₂ | None | RT | Powerful agent for both activated and deactivated rings; can lead to polybromination if not controlled.[7][8] |
| H₂O₂ / HBr | Acetonitrile, Water, Methanol | None | RT to 70 °C | "Green" alternative; in-situ generation of Br₂; reaction rate can be controlled by the addition rate of H₂O₂.[2][3] |
| KBr / KBrO₃ | Acetic Acid / Water | H⁺ (acid) | RT | Inexpensive reagents; generates Br₂ in situ; requires acidic conditions. |
| PIDA / AlBr₃ | Dichloroethane | None | RT | Mild and efficient for a broad scope of phenols; reagent prepared in situ.[9] |
Detailed Experimental Protocols
Protocol 1: Regioselective Monobromination using N-Bromosuccinimide (NBS)
This protocol is adapted from the regioselective bromination of catechol and is designed to favor the introduction of a single bromine atom.[4]
-
Materials:
-
2,3-Dihydroxybenzoic acid
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (anhydrous)
-
Fluoroboric acid (HBF₄, 48% in water)
-
Round-bottom flask, magnetic stirrer, and a cooling bath (e.g., acetone/dry ice)
-
Standard workup and purification supplies (rotary evaporator, separatory funnel, silica gel for chromatography)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to -30 °C using a cooling bath.
-
Add fluoroboric acid (0.1 eq) to the cooled solution while stirring.
-
Slowly add a solution of NBS (1.0 eq) in acetonitrile dropwise over 30 minutes, maintaining the temperature at -30 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired monobrominated product.
-
Protocol 2: Green Bromination using Hydrogen Peroxide and Hydrobromic Acid
This protocol is a greener alternative that avoids the use of halogenated solvents and generates the brominating agent in situ.[2]
-
Materials:
-
2,3-Dihydroxybenzoic acid
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Hydrogen peroxide (H₂O₂, 35% aqueous solution)
-
Acetonitrile
-
Round-bottom flask, magnetic stirrer, dropping funnel, and a heating mantle with temperature control.
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid (1.0 eq) in acetonitrile.
-
Add hydrobromic acid (1.2 eq) to the solution.
-
Heat the mixture to 65-70 °C with vigorous stirring.
-
In a dropping funnel, prepare a solution of hydrogen peroxide (10 eq) in acetonitrile.
-
Add the hydrogen peroxide solution dropwise to the heated reaction mixture over several hours. The rate of addition can be used to control the reaction rate.
-
Monitor the reaction by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Neutralize the excess acid carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to yield the crude product.
-
Purify as needed by column chromatography or recrystallization.
-
Visualization of Experimental Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate brominating agent for 2,3-dihydroxybenzoic acid based on the desired outcome.
Caption: Decision workflow for selecting a suitable brominating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The bromination kinetics of phenolic compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy Dibromoisocyanuric acid | 15114-43-9 [smolecule.com]
- 8. TCI Practical Example: Bromination Reaction Using Dibromoisocyanuric Acid | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
Technical Support Center: Synthesis of Methyl 5-bromo-2,3-dihydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 5-bromo-2,3-dihydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two primary synthetic strategies for this compound, starting from 2,3-dihydroxybenzoic acid:
-
Route A: Bromination followed by Esterification. This route involves the initial bromination of 2,3-dihydroxybenzoic acid to form 5-bromo-2,3-dihydroxybenzoic acid, which is then esterified with methanol.
-
Route B: Esterification followed by Bromination. This approach begins with the esterification of 2,3-dihydroxybenzoic acid to produce Methyl 2,3-dihydroxybenzoate, which is subsequently brominated to yield the final product.
Q2: What are the most significant challenges in this synthesis?
A2: The main challenges include:
-
Regioselectivity of Bromination: The starting material has multiple active sites for electrophilic substitution, which can lead to the formation of undesired isomers. The two hydroxyl groups are activating and ortho-, para-directing, while the carboxyl or ester group is deactivating and meta-directing.
-
Over-bromination: The activated aromatic ring is susceptible to the addition of more than one bromine atom, resulting in di- or tri-brominated byproducts.
-
Oxidation of the Catechol Moiety: The 2,3-dihydroxy (catechol) functionality is sensitive to oxidation, which can lead to decomposition and the formation of colored impurities, especially under harsh reaction conditions.
-
Incomplete Esterification: The Fischer esterification is an equilibrium reaction, and driving it to completion can be challenging.
Q3: Is it necessary to use protecting groups for the hydroxyl functions?
A3: The use of protecting groups for the catechol hydroxyls can be a strategic choice to improve selectivity and prevent side reactions. Protecting groups can prevent oxidation and direct the bromination to the desired position. However, this adds extra steps to the synthesis for protection and deprotection, which can lower the overall yield.
Troubleshooting Guide
Low Yield in Bromination Step
Q: My bromination reaction of 2,3-dihydroxybenzoic acid (or its methyl ester) results in a low yield of the desired mono-brominated product. What are the possible causes and solutions?
A: Low yields in the bromination step can stem from several factors. Below is a table outlining potential causes and troubleshooting strategies.
| Potential Cause | Recommended Action |
| Inappropriate Brominating Agent | The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is often a milder and more selective choice than liquid bromine (Br₂). Consider using NBS in a suitable solvent like DMF or acetonitrile.[1] |
| Suboptimal Reaction Temperature | Bromination is an exothermic reaction. Running the reaction at too high a temperature can lead to side reactions and decomposition. Try conducting the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity. |
| Incorrect Stoichiometry | Using an excess of the brominating agent can lead to over-bromination. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the brominating agent. |
| Oxidation of Starting Material | The catechol moiety is prone to oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Formation of Multiple Isomers
Q: I am observing the formation of multiple isomers during the bromination step. How can I improve the regioselectivity for the 5-bromo isomer?
A: Achieving high regioselectivity is a common challenge. Here are some approaches to favor the formation of the desired isomer:
-
Solvent Effects: The choice of solvent can influence the regioselectivity of bromination. Non-polar solvents may favor para-substitution. Experiment with different solvents such as dichloromethane, chloroform, or carbon tetrachloride.
-
Catalyst Choice: The use of a catalyst can direct the bromination. For phenolic compounds, mild Lewis acids or protic acids can sometimes enhance selectivity.
-
Steric Hindrance: In Route B (esterification then bromination), the methyl ester group can provide some steric hindrance that may influence the position of bromination.
-
Protecting Groups: Protecting the hydroxyl groups as ethers or acetals can alter the directing effects and steric environment, thus improving regioselectivity.
Incomplete Esterification
Q: My Fischer esterification of 5-bromo-2,3-dihydroxybenzoic acid is not going to completion. How can I increase the yield of the methyl ester?
A: The Fischer esterification is an equilibrium process. To drive the reaction towards the product side, consider the following:
| Strategy | Implementation |
| Use of Excess Alcohol | Use methanol as the solvent to ensure it is in large excess, which shifts the equilibrium towards the ester product.[2] |
| Removal of Water | Use a Dean-Stark apparatus to remove the water formed during the reaction. Alternatively, a drying agent can be added to the reaction mixture. |
| Choice of Acid Catalyst | While sulfuric acid is commonly used, other catalysts like p-toluenesulfonic acid (p-TsOH) can also be effective.[2] |
| Alternative Esterification Methods | If Fischer esterification proves inefficient, consider alternative methods such as reaction with methyl iodide in the presence of a base (e.g., potassium carbonate). |
Experimental Protocols
Route A: Bromination Followed by Esterification
Step 1: Synthesis of 5-bromo-2,3-dihydroxybenzoic acid
-
Dissolve 2,3-dihydroxybenzoic acid (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a halogenated solvent) in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 30-60 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to purify the product.
Step 2: Synthesis of this compound
-
Suspend 5-bromo-2,3-dihydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.[3]
-
After completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
Route B: Esterification Followed by Bromination
Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate
-
Follow the esterification procedure described in Step 2 of Route A, starting with 2,3-dihydroxybenzoic acid.
Step 2: Synthesis of this compound
-
Follow the bromination procedure described in Step 1 of Route A, starting with Methyl 2,3-dihydroxybenzoate.
Data Presentation
Table 1: Comparison of Brominating Agents for Phenolic Compounds
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| **Liquid Bromine (Br₂) ** | Acetic acid, room temp. | High reactivity, low cost. | Low selectivity, can lead to over-bromination, corrosive. |
| N-Bromosuccinimide (NBS) | DMF or CCl₄, often with an initiator. | Milder, more selective for mono-bromination. | Higher cost, requires an initiator in some cases. |
| Potassium Bromide (KBr) with an Oxidant | e.g., KBr/Oxone® | In-situ generation of bromine, can be milder. | Requires careful control of stoichiometry and reaction conditions. |
Table 2: Typical Yields for Fischer Esterification of Hydroxybenzoic Acids
| Substrate | Catalyst | Reaction Time (h) | Yield (%) |
| Salicylic Acid | H₂SO₄ | 5 | ~90 |
| p-Hydroxybenzoic Acid | H₂SO₄ | 6 | ~85 |
| 2,4-dihydroxybenzoic acid | H₂SO₄ | 8 | ~75 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Visualizations
Synthetic Workflows
Caption: Proposed synthetic routes to this compound.
Troubleshooting Logic for Low Bromination Yield
Caption: Decision tree for troubleshooting low bromination yield.
References
Technical Support Center: Synthesis of Methyl 5-bromo-2,3-dihydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Methyl 5-bromo-2,3-dihydroxybenzoate, particularly in addressing low yields.
Troubleshooting Guide: Low Yield
This guide addresses specific issues that may arise during the two key stages of the synthesis: the bromination of 2,3-dihydroxybenzoic acid and the subsequent Fischer esterification.
Q1: What are the potential causes for a low yield during the bromination of 2,3-dihydroxybenzoic acid?
Low yield in the bromination step can stem from several factors, including incomplete reaction, formation of side products, and issues with the work-up procedure.
-
Incomplete Reaction: The reaction may not have reached completion. Ensure adequate reaction time and appropriate temperature control. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Formation of Di-brominated Product: The presence of two hydroxyl groups on the aromatic ring strongly activates it towards electrophilic substitution, which can lead to the formation of a di-brominated side product. To minimize this, bromine should be added slowly and in a controlled manner.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome. Glacial acetic acid is a commonly used solvent for such brominations.[1] The reaction temperature should be carefully maintained, as higher temperatures can promote side reactions.[1]
-
Issues During Work-up: The product is typically precipitated by pouring the reaction mixture into water.[1][2] If an insufficient volume of water is used, or if the precipitation is incomplete, the yield will be reduced.
Q2: How can I troubleshoot a low yield in the Fischer esterification of 5-bromo-2,3-dihydroxybenzoic acid?
Fischer esterification is a reversible reaction, and low yields are often attributed to this equilibrium.[3]
-
Equilibrium Limitation: To drive the reaction towards the product, a large excess of the alcohol (methanol in this case) should be used.[3][4] This also serves as the solvent. Another strategy is to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus, although this is less common for small-scale syntheses.[3]
-
Insufficient Catalyst: An adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is necessary for the reaction to proceed at a reasonable rate.[3][4]
-
Incomplete Reaction: The reaction may require a longer reflux time to reach equilibrium. Monitor the reaction by TLC to determine the optimal reaction time.[3]
-
Product Hydrolysis: During the work-up, it is important to neutralize the acid catalyst to prevent the hydrolysis of the ester product back to the carboxylic acid.[3] Washing the organic extract with a saturated sodium bicarbonate solution is a standard procedure.[4]
-
Purification Losses: The final product is often purified by column chromatography.[4] Losses during this step can contribute to a lower overall yield. Careful selection of the eluent system and proper column packing are essential for efficient purification.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and straightforward approach involves a two-step synthesis:
-
Electrophilic Bromination: 2,3-dihydroxybenzoic acid is brominated using a suitable brominating agent, such as bromine in glacial acetic acid, to yield 5-bromo-2,3-dihydroxybenzoic acid.
-
Fischer Esterification: The resulting 5-bromo-2,3-dihydroxybenzoic acid is then esterified using methanol in the presence of an acid catalyst to produce the final product, this compound.
Q2: What are the expected side products in this synthesis?
During the bromination step, the primary side product is the di-brominated 2,3-dihydroxybenzoic acid. In the esterification step, incomplete reaction will leave unreacted 5-bromo-2,3-dihydroxybenzoic acid. If the starting material for bromination was not pure, other brominated isomers could also be present. It is also possible to have impurities from the solvent or reagents.[5]
Q3: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the bromination and esterification reactions. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. The appearance of new spots can indicate the formation of side products.[3][5]
Q4: What are some key safety precautions to consider during this synthesis?
-
Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
-
Concentrated Acids: Concentrated sulfuric acid is highly corrosive. Handle with care and appropriate PPE.
-
Solvents: Organic solvents such as methanol and glacial acetic acid are flammable and should be handled away from ignition sources.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for analogous bromination and esterification reactions, which can serve as a benchmark for this synthesis.
| Reaction Step | Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |
| Bromination | 2,4-dihydroxybenzoic acid | Bromine | Glacial Acetic Acid | 30-35°C | 1 hour | 57-63% | [1] |
| Bromination | 2-methylbenzoic acid | Bromine | Concentrated Sulfuric Acid | 25°C | 20 hours | 97% (crude) | [2] |
| Esterification | 2-Hydroxy-4-bromobenzoic acid | Methanol, Sulfuric Acid | Methanol | Reflux | 24 hours | 93% | [4] |
| Esterification | 5-Bromooxazole-4-carboxylic acid | Methanol, Sulfuric Acid | Methanol | Reflux | Not Specified | Variable | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2,3-dihydroxybenzoic acid
-
In a flask equipped with a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with continuous stirring. Maintain the temperature between 30-35°C.[1]
-
After the addition is complete, allow the reaction to stir for an additional hour at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.[1]
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain 5-bromo-2,3-dihydroxybenzoic acid.
Protocol 2: Synthesis of this compound (Fischer Esterification)
-
To a round-bottom flask, add 5-bromo-2,3-dihydroxybenzoic acid and a large excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.[4]
-
Heat the reaction mixture to reflux and maintain for several hours.[4]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.[4]
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for diagnosing sources of low yield.
Caption: Potential side reactions and equilibrium in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Purification of Methyl 5-bromo-2,3-dihydroxybenzoate
This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of Methyl 5-bromo-2,3-dihydroxybenzoate from a reaction mixture. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Symptom | Possible Cause | Suggested Solution |
| Low Final Yield | Incomplete Reaction: The synthesis reaction did not go to completion, leaving unreacted starting materials. | Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure all starting material is consumed before workup.[1] |
| Loss During Extraction: The desired compound may have some solubility in the aqueous layer, or emulsions may have formed, leading to loss of material. | Minimize the volume of aqueous washes. To break emulsions, add brine (saturated NaCl solution) or allow the mixture to stand for a longer period. | |
| Loss During Recrystallization: The chosen solvent may be too good, or too much solvent was used, keeping the product dissolved even at low temperatures. Crystals may be lost during filtration if they are very fine. | Select a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[2] Use a minimal amount of hot solvent to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation.[3] | |
| Product is a Dark-Colored Oil or Solid | Oxidation: Phenolic compounds are susceptible to oxidation, which can form colored impurities.[3] | Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3] |
| Degradation: High reaction temperatures or prolonged reaction times can lead to the degradation of the product.[3] | Avoid excessive heat and monitor the reaction closely.[3] Consider purification with activated carbon: dissolve the crude product, add a small amount of activated carbon, heat gently, and filter through celite to remove colored impurities.[3] | |
| Presence of Multiple Spots on TLC After Purification | Isomeric Impurities: Bromination reactions can sometimes produce positional isomers that have similar polarities, making them difficult to separate.[4][5] | Column Chromatography: This is the most effective method for separating isomers with slight polarity differences.[3] Use a long column and a shallow gradient of a solvent system optimized by TLC. |
| Contamination from Starting Materials: The purification method may not have been sufficient to remove all unreacted starting materials. | Acid-Base Extraction: If starting materials are acidic (like a carboxylic acid) or basic, an acid-base extraction can effectively remove them before further purification.[6] | |
| Poor Separation During Column Chromatography | Inappropriate Eluent System: The solvent system may be too polar (all spots run to the top of the TLC plate) or not polar enough (all spots remain at the baseline).[2] | Optimize the solvent system using TLC. A good starting point for benzoate esters is a mixture of hexane and ethyl acetate.[2][3] Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Column Overload: Too much crude material was loaded onto the column for its size. | Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude product by weight). | |
| Product Fails to Crystallize | Solution is Too Dilute: There is too much solvent for the amount of product. | Evaporate some of the solvent to increase the concentration of the product in the solution.[6] |
| Inappropriate Solvent: The solvent is not suitable for crystallization of this specific compound. | Test a variety of solvents or solvent mixtures on a small scale to find an appropriate system. Common choices include ethanol/water, methanol/water, or ethyl acetate/hexane.[3] | |
| Supersaturation: The solution is supersaturated and requires nucleation to begin crystallization. | Try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal of the pure product to induce crystallization.[3] Placing the solution in an ice bath can also help.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound? The two primary purification techniques for this type of compound are column chromatography and recrystallization.[2] Often, a combination of methods is used. An initial acid-base extraction can remove acidic or basic impurities, followed by column chromatography to separate the desired product from neutral impurities, and a final recrystallization step to obtain highly pure crystalline material.[6]
Q2: How can I monitor the progress and success of the purification? Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[2] It allows for the rapid identification of components in a mixture. By spotting the crude mixture, the fractions from column chromatography, and the final product, you can assess the purity at each stage. A common mobile phase for phenolic esters is a mixture of hexane and ethyl acetate.[2] Spots can be visualized under UV light.
Q3: What are the likely impurities in my reaction mixture? Common impurities can include unreacted starting materials, the corresponding carboxylic acid if esterification was incomplete, and positional isomers from the bromination step (e.g., Methyl 3-bromo-2,5-dihydroxybenzoate).[1][4] Over-bromination could also lead to di-bromo species.
Q4: Which solvent system is recommended for column chromatography? A gradient of hexane and ethyl acetate is a good starting point for the column chromatography of polar aromatic esters.[2] You should first determine the optimal solvent ratio using TLC. Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar ethyl acetate to elute the compounds from the silica gel column.[2]
Q5: What is a good solvent for recrystallization? The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Given the two hydroxyl groups, solvent systems like methanol/water, ethanol/water, or ethyl acetate/hexane are good candidates to test.[3]
Quantitative Data Summary
The following table summarizes typical recovery and purity data for purification methods used for similar aromatic compounds. Note that actual results will depend on the initial purity of the crude material and experimental technique.
| Purification Method | Parameter | Typical Value | Reference |
| Recrystallization | Expected Purity | >98% | [6] |
| Expected Yield | 70-90% | [6] | |
| Column Chromatography | Expected Purity | >99% | General laboratory practice |
| Expected Yield | 80-95% | [6] | |
| Combined Methods | Purity (Chromatography + Recrystallization) | >99% | [6] |
| Recovery (Chromatography + Recrystallization) | ~88% | [6] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate in a separatory funnel.
-
Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the aqueous solution should be about half the volume of the organic layer.[6]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure from CO₂ evolution.[6]
-
Separation: Allow the layers to separate and drain the lower aqueous layer, which contains the salts of acidic impurities.[6]
-
Repeat: Repeat the wash with NaHCO₃ solution one more time.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product for further purification.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system by testing small amounts of the crude product.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.[6]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals start to form, the flask can be placed in an ice bath to maximize the yield.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove soluble impurities adhering to the crystal surface.[6]
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.[6]
Protocol 3: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[3]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring uniform packing without air bubbles. Add a layer of sand on top.[3]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent. Carefully load the solution onto the top of the silica gel bed. Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[2]
-
Elution: Add the eluent to the top of the column and apply gentle pressure to start the flow. Begin with a low-polarity solvent mixture and gradually increase the polarity (gradient elution).[2]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[6]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[6]
Visualization
Caption: Purification workflow for this compound.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
optimizing storage conditions for Methyl 5-bromo-2,3-dihydroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage conditions for Methyl 5-bromo-2,3-dihydroxybenzoate. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of the compound throughout its lifecycle in the laboratory.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the storage and handling of this compound.
Q1: My this compound powder has changed color from off-white to a brownish tint. What could be the cause?
A1: A color change to brown often indicates degradation, likely due to oxidation of the dihydroxy-phenyl group. This can be caused by exposure to air (oxygen), light, or elevated temperatures. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended low temperature.
Q2: I've observed clumping or caking of the powdered compound. What does this signify?
A2: Clumping or caking is typically a result of moisture absorption. This compound is sensitive to humidity. Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment.
Q3: After dissolving the compound, I noticed some precipitate forming over time. What should I do?
A3: Precipitate formation in a solution can indicate several issues:
-
Incomplete dissolution: Ensure you are using an appropriate solvent and that the compound has fully dissolved. Gentle warming or sonication may aid dissolution, but be cautious of thermal degradation.
-
Supersaturation: The solution might be supersaturated. Try preparing a more dilute solution.
-
Degradation: The precipitate could be a degradation product that is less soluble in the chosen solvent. This is more likely if the solution has been stored for an extended period, exposed to light, or is not at the optimal pH. It is advisable to prepare fresh solutions for your experiments.
-
Hydrolysis: If the solvent is aqueous and not buffered, hydrolysis of the methyl ester group could occur, leading to the formation of 5-bromo-2,3-dihydroxybenzoic acid, which may have different solubility characteristics.
Q4: My experimental results are inconsistent, and I suspect the potency of my this compound has decreased. How can I verify this?
A4: A loss of potency is a strong indicator of chemical degradation. To verify the purity and concentration of your compound, you should perform an analytical assessment. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products. Refer to the experimental protocols section for a detailed HPLC method.
Q5: What are the primary degradation pathways for this compound that I should be aware of?
A5: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The 2,3-dihydroxy-phenyl moiety is prone to oxidation, which can lead to the formation of quinone-type structures and further polymerization, often resulting in discoloration.
-
Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid, particularly in the presence of moisture and either acidic or basic conditions.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation, potentially through radical mechanisms that may involve debromination or oxidation.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to the following storage conditions. The table below summarizes the recommended parameters.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Minimizes thermal degradation and slows down chemical reactions such as hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidation of the electron-rich dihydroxy-phenyl ring. |
| Light | Amber Vial / Protect from Light | Prevents photodegradation. The aromatic and dihydroxy functionalities can be light-sensitive. |
| Humidity | Dry / Desiccated | Prevents hydrolysis of the methyl ester and minimizes clumping of the solid material. |
| Container | Tightly Sealed Vial | Prevents exposure to moisture and atmospheric oxygen. |
Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of the compound (e.g., 1 mg/mL) in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound (e.g., 1 mg/mL) in 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound (e.g., 1 mg/mL) in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw aliquots and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial.
-
Expose to 70°C in a thermostatic oven for 48 hours.
-
At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 1 mg/mL in methanol/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, prepare the samples for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Example Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or as determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Analysis: Analyze the samples from the forced degradation studies using the developed HPLC method.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks.
Visualizations
The following diagrams illustrate key aspects of handling and understanding the stability of this compound.
Caption: Proposed degradation pathways for this compound.
Caption: Troubleshooting workflow for storage and handling issues.
Caption: Decision tree for selecting optimal storage conditions.
Validation & Comparative
A Comparative Guide to the HPLC-MS Analysis of Methyl 5-bromo-2,3-dihydroxybenzoate
This guide provides a comparative overview of the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of Methyl 5-bromo-2,3-dihydroxybenzoate against relevant alternatives. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents comparative data, and visualizes the analytical workflow. The methodologies described are based on established principles for the analysis of halogenated phenolic compounds.
Comparative Analysis of this compound and Alternatives
The primary focus of this guide is the analysis of this compound. For comparative purposes, we include data for Methyl 2,3-dihydroxybenzoate to illustrate the influence of the bromine substituent on the chromatographic and mass spectrometric behavior. Additionally, 5-bromosalicylic acid is included as a structurally related compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Estimated Retention Time |
| This compound | C₈H₇BrO₄ | 247.04 | 245/247 | 214/216, 186/188, 134 | Moderate-to-High |
| Methyl 2,3-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 167.0 | 135, 107 | Moderate |
| 5-Bromosalicylic acid | C₇H₅BrO₃ | 217.02 | 215/217 | 171/173, 143/145 | Low-to-Moderate |
Note: Expected [M-H]⁻ values for brominated compounds are presented as a pair representing the ⁷⁹Br and ⁸¹Br isotopes. Retention times are estimates and will vary based on specific instrumentation and conditions.
Experimental Workflow
The general workflow for the HPLC-MS analysis of these compounds is depicted below. This process includes sample preparation, chromatographic separation, ionization, and mass analysis.
Figure 1: HPLC-MS Experimental Workflow
Detailed Experimental Protocols
The following protocols are proposed for the HPLC-MS analysis of this compound and its alternatives. These are starting points and may require optimization for specific instruments and applications.
Sample and Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analytical standard (this compound, Methyl 2,3-dihydroxybenzoate, 5-bromosalicylic acid) in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solutions with the initial mobile phase composition to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Sample Preparation: Dissolve the sample matrix in methanol or a suitable solvent. The final concentration should be within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove particulate matter.
HPLC-MS Instrumentation and Conditions
-
Instrumentation: An HPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
HPLC Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for the separation of these phenolic compounds.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) % Solvent B 0.0 10 15.0 90 18.0 90 18.1 10 | 25.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50-500
-
Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to generate fragment ions for structural confirmation.
Performance and Comparison
Chromatographic Separation: The use of a C18 column with a water/acetonitrile gradient provides good separation of phenolic compounds. The addition of formic acid to the mobile phase aids in protonation and improves peak shape. It is anticipated that 5-bromosalicylic acid, being the most polar, will elute first. Methyl 2,3-dihydroxybenzoate will follow, and due to the increased hydrophobicity from the bromine atom, this compound is expected to have the longest retention time.
Mass Spectrometric Detection: Negative ion mode ESI is well-suited for the analysis of phenolic compounds as they readily deprotonate to form [M-H]⁻ ions. The presence of bromine in this compound and 5-bromosalicylic acid will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes), which is a powerful tool for identification. MS/MS fragmentation will likely involve the loss of the methyl group (-CH₃), water (-H₂O), and carbon monoxide (-CO) from the parent ion, providing further structural confirmation.
Conclusion
The described HPLC-MS method provides a robust and sensitive platform for the analysis of this compound. By comparing its chromatographic and mass spectrometric behavior to non-brominated and other related structures, researchers can achieve confident identification and quantification. The provided protocol serves as a strong foundation for method development and can be adapted for various research and drug development applications.
A Comparative Guide: Protocatechuic Acid versus Methyl 5-bromo-2,3-dihydroxybenzoate
This guide offers a detailed comparison of the chemical properties and biological activities of Protocatechuic acid (PCA) and Methyl 5-bromo-2,3-dihydroxybenzoate. The information presented is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive overview based on available scientific literature.
Executive Summary
Protocatechuic acid is a well-studied phenolic compound with a broad spectrum of documented biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Extensive in vitro and in vivo studies have elucidated many of the molecular mechanisms underlying these properties. In contrast, this compound is a structurally related compound for which there is a significant lack of publicly available data regarding its biological efficacy. While its chemical properties are known, its performance in biological assays has not been reported in the reviewed literature. This guide, therefore, presents a comprehensive overview of Protocatechuic acid's performance with supporting experimental data, while highlighting the current knowledge gap for this compound.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the chemical properties and biological activities of Protocatechuic acid. At present, directly comparable quantitative data for this compound is limited in published research.
Table 1: Chemical and Physical Properties
| Property | Protocatechuic Acid | This compound |
| IUPAC Name | 3,4-Dihydroxybenzoic acid | This compound |
| Molecular Formula | C₇H₆O₄ | C₈H₇BrO₄ |
| Molecular Weight | 154.12 g/mol | 247.04 g/mol |
| Appearance | White to off-white crystalline powder | No data available |
| Melting Point | Approximately 200 °C (decomposes) | No data available |
| Solubility | Soluble in hot water, ethanol, and ether | No data available |
| CAS Number | 99-50-3 | 105603-49-4 |
Table 2: In Vitro Antioxidant Activity of Protocatechuic Acid
| Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| DPPH Radical Scavenging | 16.3 | Trolox | 45.6 |
| ABTS Radical Scavenging | 11.5 | Trolox | 26.5 |
| Superoxide Anion Radical Scavenging | 21.0 | Trolox | 88.2 |
| Hydroxyl Radical Scavenging | 1.0 | Trolox | 1.0 |
IC₅₀ values represent the concentration required to inhibit 50% of the radical activity and are indicative of antioxidant potency. A lower IC₅₀ value signifies greater antioxidant activity.[3]
Table 3: Anti-inflammatory Activity of Protocatechuic Acid
| Model | Parameter Measured | Dosage | % Inhibition |
| Carrageenan-induced paw edema (in vivo, rat) | Paw volume | 100 mg/kg | 58.3% |
| Lipopolysaccharide-stimulated RAW 264.7 cells (in vitro) | Nitric Oxide Production | 100 µM | Significant reduction |
Table 4: Anticancer Activity of Protocatechuic Acid
| Cell Line | Assay | IC₅₀ (µM) |
| CaCo-2 (Colon Cancer) | MTT Assay (72h) | ~250 |
| HepG2 (Liver Cancer) | Cytotoxicity Assay | Not specified |
| PC12 (Pheochromocytoma) | Apoptosis Assay | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited for Protocatechuic acid are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a compound.
Procedure:
-
A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound (Protocatechuic acid) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.[4][5]
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
Procedure:
-
Animals (e.g., Wistar rats) are divided into control and treatment groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound (Protocatechuic acid) or a standard anti-inflammatory drug is administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of each rat to induce inflammation.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group compared to the control group.[6][7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess the cytotoxic effect of a compound on cancer cells.
Procedure:
-
Cancer cells (e.g., CaCo-2) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (Protocatechuic acid) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.[8]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Protocatechuic Acid's anti-inflammatory action via NF-κB pathway inhibition.
Experimental Workflow Diagram
Caption: Workflow for determining in vitro antioxidant capacity.
Conclusion
Protocatechuic acid is a phenolic compound with well-documented antioxidant, anti-inflammatory, and anticancer properties, supported by a substantial body of scientific evidence. The experimental protocols for evaluating these activities are well-established. In contrast, this compound remains a largely uncharacterized compound in terms of its biological activity. While its chemical structure suggests potential for biological effects, there is a clear need for experimental investigation to determine its efficacy and potential therapeutic applications. Researchers are encouraged to explore the biological properties of this compound to ascertain if it holds similar or novel therapeutic potential compared to its well-studied counterpart, Protocatechuic acid.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ffhdj.com [ffhdj.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and analgesic activity of protocatechuic acid in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of Methyl 5-bromo-2,3-dihydroxybenzoate and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, a thorough understanding of a compound's biological activity in comparison to established molecules is paramount. This guide provides a detailed, objective comparison of the known and inferred biological activities of Methyl 5-bromo-2,3-dihydroxybenzoate and the well-characterized phenolic compound, gallic acid. Due to the limited direct experimental data on this compound, its potential biological activities are inferred from structurally analogous compounds. Gallic acid, with its extensive body of research, serves as a benchmark for this comparative analysis.
Chemical Structures at a Glance
Comparative Overview of Biological Activities
This section summarizes the key biological activities of gallic acid and the inferred potential of this compound based on related structures.
Antioxidant Activity
Gallic acid is a potent antioxidant, a property attributed to its three hydroxyl groups which can readily donate hydrogen atoms to neutralize free radicals.[1][2] The antioxidant mechanism of gallic acid is believed to involve single electron transfer (SET).[1] Studies on various hydroxybenzoic acid derivatives show that the number and position of hydroxyl groups are crucial for antioxidant capacity.[3][4] Dihydroxybenzoic acids, such as the parent structure of the methyl ester , also exhibit significant antioxidant properties.[5] The introduction of a bromine atom to a phenolic ring can, in some cases, enhance antioxidant activity.
Anti-inflammatory Activity
Gallic acid exhibits well-documented anti-inflammatory effects.[6][7] It can modulate key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[6][7][8] Structurally similar compounds, including other hydroxybenzoic acid derivatives, have also demonstrated anti-inflammatory potential. For instance, some brominated indoles have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[9] Methyl 3,4-dihydroxybenzoate has been shown to exert anti-inflammatory effects by modulating the NF-κB pathway.[10]
Anticancer Activity
The anticancer properties of gallic acid have been extensively studied against various cancer cell lines.[11] Its mechanisms of action are multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[12] These effects are often mediated through the modulation of signaling pathways like JAK/STAT3 and the generation of reactive oxygen species (ROS) within cancer cells.[11] The anticancer potential of various substituted benzoic acid derivatives is an active area of research.[13][14] For example, 3,4-dihydroxybenzoic acid has been shown to induce apoptosis in human gastric adenocarcinoma cells through the JNK/p38 MAPK signaling pathway.[15]
Quantitative Data Comparison
The following tables present a summary of available quantitative data for gallic acid and related dihydroxybenzoic acid derivatives to provide a basis for comparison. Data for this compound is not directly available and is inferred from these related compounds.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference(s) |
| Gallic Acid | DPPH Radical Scavenging | 13.2 µM | [16] |
| ABTS Radical Scavenging | %I = 79.50% (at 50 µM) | [5] | |
| FRAP | 158.10 µM Fe²⁺ (at 50 µM) | [5] | |
| 2,3-Dihydroxybenzoic Acid | DPPH Radical Scavenging | High activity | [5] |
| ABTS Radical Scavenging | %I = 86.40% (at 50 µM) | [5] | |
| FRAP | 173.79 µM Fe²⁺ (at 50 µM) | [5] | |
| This compound | - | Data not available | - |
Table 2: Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference(s) |
| Gallic Acid | A549 (Lung Carcinoma) | Dose-dependent inhibition | [17] |
| LS180 (Colon Adenocarcinoma) | 45.7 ± 5.2 µg/mL | [1] | |
| 3,4-Dihydroxybenzoic Acid | AGS (Gastric Adenocarcinoma) | Dose-dependent inhibition | [15] |
| This compound | - | Data not available | - |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities discussed. These protocols can be applied to directly compare this compound and gallic acid in future studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compounds.
Methodology:
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against compound concentration.
Nitric Oxide (NO) Production Assay in Macrophages
Objective: To assess the anti-inflammatory potential of the compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Methodology:
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compound for a further period (e.g., 24 hours).
-
The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[9]
-
The absorbance is measured at approximately 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To evaluate the cytotoxic effect of the compounds on cancer cell lines.
Methodology:
-
Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated to allow the viable cells to metabolize MTT into formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (usually around 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, visualize key signaling pathways and a typical experimental workflow.
Caption: Anti-inflammatory signaling pathway of Gallic Acid.
Caption: General experimental workflow for biological activity comparison.
Conclusion
Gallic acid is a well-established natural compound with potent antioxidant, anti-inflammatory, and anticancer properties, supported by a vast body of scientific literature. In contrast, this compound is a less-studied molecule. However, based on the structure-activity relationships of analogous compounds, it can be inferred that this compound may also possess significant biological activities. The presence of the dihydroxybenzoic acid backbone suggests potential for antioxidant and anti-inflammatory effects, while the bromine substitution could modulate its potency and specificity.
Direct comparative studies are essential to definitively characterize the biological profile of this compound and to ascertain its therapeutic potential relative to gallic acid. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations. This comparative guide serves as a valuable resource for researchers aiming to explore the pharmacological landscape of novel phenolic compounds.
References
- 1. Gallic Acid Content and an Antioxidant Mechanism Are Responsible for the Antiproliferative Activity of 'Ataulfo' Mango Peel on LS180 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gallic acid: prospects and molecular mechanisms of its anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Direct Evidence for Methyl 5-bromo-2,3-dihydroxybenzoate Inhibition of sn-Glycerol-3-Phosphate Oxidase
Initial searches for the inhibitory activity of Methyl 5-bromo-2,3-dihydroxybenzoate on sn-glycerol-3-phosphate oxidase (also known as mitochondrial sn-glycerol-3-phosphate dehydrogenase or mGPDH) did not yield any direct studies or quantitative data. Therefore, a direct comparison of its performance with other inhibitors is not possible based on the available information.
However, to provide a valuable resource for researchers, this guide will focus on a comparative analysis of other known inhibitors of mGPDH, for which experimental data is available. This will serve as a benchmark for the evaluation of novel compounds like this compound in future studies.
Comparison of Alternative Inhibitors of sn-Glycerol-3-Phosphate Dehydrogenase
Mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH) is a key enzyme linking glycolysis and mitochondrial respiration through the glycerol phosphate shuttle.[1][2][3][4] Its inhibition is a target of interest for studying metabolic regulation. Several compounds have been identified as inhibitors of mGPDH, including novel small molecules and endogenous metabolites.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency of several known mGPDH inhibitors.
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference |
| iGP-1 | Mixed | ~1-15 | ~1-15 | [1][2][4] |
| iGP-5 | Mixed | ~1-15 | ~1-15 | [1][2][4] |
| Glyceraldehyde 3-phosphate | Competitive | Not Reported | Not Reported | [1][2] |
| Dihydroxyacetone phosphate (DHAP) | Competitive (Product Inhibition) | Not Reported | Not Reported | [2] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Note: While glyceraldehyde 3-phosphate and DHAP are known competitive inhibitors, specific IC50 and Ki values were not provided in the reviewed literature.[1][2] iGP-1 and iGP-5 are novel, cell-permeant small-molecule inhibitors with a core benzimidazole-phenyl-succinamide structure.[1][2][4]
Experimental Protocols
A common method to assess the inhibitory activity of compounds on mGPDH involves measuring the production of hydrogen peroxide (H2O2) or the rate of respiration in isolated mitochondria.
mGPDH Inhibition Assay via H2O2 Production Measurement
This assay quantifies the inhibitory effect of a compound by measuring the decrease in H2O2 produced by mGPDH activity.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., KCl-based buffer with succinate and rotenone)
-
sn-glycerol 3-phosphate (substrate)
-
Amplex UltraRed reagent
-
Horseradish peroxidase (HRP)
-
Test inhibitor compound
-
Fluorometer
Procedure:
-
Isolate mitochondria from a suitable tissue source (e.g., skeletal muscle).
-
Prepare a reaction mixture containing the assay buffer, Amplex UltraRed, and HRP in a 96-well plate or a fluorometer cuvette.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding sn-glycerol 3-phosphate.
-
Monitor the fluorescence increase resulting from the HRP-catalyzed conversion of Amplex UltraRed to the fluorescent product, resorufin, in the presence of H2O2.
-
The rate of fluorescence increase is proportional to the rate of H2O2 production and thus mGPDH activity.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Mitochondrial Respiration Assay
This method assesses the effect of an inhibitor on the oxygen consumption rate of mitochondria when glycerol 3-phosphate is used as the substrate.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, and fatty acid-free BSA)
-
sn-glycerol 3-phosphate (substrate)
-
ADP
-
Oligomycin
-
Test inhibitor compound
-
High-resolution respirometer
Procedure:
-
Add isolated mitochondria to the respiration buffer in the chamber of a high-resolution respirometer.
-
Add the test inhibitor at the desired concentration.
-
Add sn-glycerol 3-phosphate to initiate substrate-dependent respiration (State 2).
-
Add ADP to induce State 3 respiration (active phosphorylation).
-
Add oligomycin to inhibit ATP synthase and measure State 4o respiration (non-phosphorylating).
-
The decrease in oxygen consumption in the presence of the inhibitor, particularly during State 3 respiration, indicates inhibition of the electron transport chain at the level of mGPDH.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of mGPDH, the following diagrams are provided.
Caption: Workflow for sn-Glycerol-3-Phosphate Oxidase Inhibition Assay.
Caption: The Glycerol Phosphate Shuttle Pathway.
References
- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Methyl 5-bromo-2,3-dihydroxybenzoate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Methyl 5-bromo-2,3-dihydroxybenzoate is a critical step that underpins the reliability of experimental outcomes and the safety of potential therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity validation, supported by a detailed experimental protocol and illustrative diagrams.
High-Performance Liquid Chromatography stands out as a robust and widely used technique for the quantitative analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.
Comparative Analysis of Purity Assessment Techniques
While HPLC is a primary method for purity determination, other analytical techniques can provide complementary information. The choice of method often depends on the specific impurities being targeted and the desired level of structural elucidation.[1][]
| Analytical Technique | Principle | Advantages | Limitations | Primary Use Case for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution, quantitative accuracy, suitable for non-volatile compounds, automation-friendly. | May require method development, can be destructive to the sample. | Primary method for quantitative purity assessment and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection.[3] | Excellent for volatile and semi-volatile impurities, provides structural information from mass spectra.[1] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. | Identification of residual solvents or volatile synthetic byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to determine molecular structure. | Provides detailed structural information, can identify and quantify impurities without a reference standard for each. | Lower sensitivity compared to HPLC, can be complex to interpret for mixtures. | Structural confirmation of the main compound and identification of major impurities. |
| Spectrophotometry (UV-Vis) | Measurement of the absorption of ultraviolet or visible light by a substance.[] | Simple, fast, and non-destructive. | Low specificity, can be affected by any impurity that absorbs at the same wavelength. | Quick estimation of concentration, but not a standalone method for purity. |
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of a this compound sample.
References
A Comparative Efficacy Guide to Dihydroxybenzoic Acid (DHBA) Isomers
For Researchers, Scientists, and Drug Development Professionals
Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds recognized for their wide-ranging biological activities. As metabolites of dietary polyphenols and aspirin, these isomers demonstrate varied antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1] The specific positioning of the two hydroxyl groups on the benzoic acid ring significantly influences their therapeutic efficacy, making a comparative analysis essential for research and development.[1] This guide provides an objective comparison of the six primary DHBA isomers, supported by experimental data, to aid in the selection of appropriate candidates for further investigation.
Data Presentation: Comparative Bioactivity of DHBA Isomers
The efficacy of DHBA isomers varies significantly across different biological assays. The following tables summarize quantitative data from comparative studies on their antioxidant and neuroprotective activities.
Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acid Isomers [1]
| Isomer | Common Name | DPPH IC50 (µM) | ABTS % Inhibition (at 50 µM) |
| 2,3-DHBA | Pyrocatechuic Acid | > 1000 | 86.40%[1][2] |
| 2,4-DHBA | β-Resorcylic Acid | > 120,000 | 16.17%[1][2] |
| 2,5-DHBA | Gentisic Acid | 3.96 | 80.11%[1][2] |
| 2,6-DHBA | γ-Resorcylic Acid | > 1000 | 8.12%[1][2] |
| 3,4-DHBA | Protocatechuic Acid | 8.01 | 74.51%[1][2] |
| 3,5-DHBA | α-Resorcylic Acid | > 1000 | 60.39%[1][2] |
Note: A lower IC50 value in the DPPH assay indicates stronger antioxidant activity. Higher percentage inhibition in the ABTS assay indicates greater radical scavenging capacity.
Table 2: Comparative Neuroprotective Effects of Dihydroxybenzoic Acid Isomers [3]
| Isomer | Common Name | Amyloid-Beta (Aβ) Oligomer Dissociation | EC50 (µM) for Aβ Oligomer Dissociation |
| 2,3-DHBA | Pyrocatechuic Acid | Active | ~5-15 (concentration-dependent) |
| 2,4-DHBA | β-Resorcylic Acid | Inactive | - |
| 2,5-DHBA | Gentisic Acid | Active | ~5 |
| 2,6-DHBA | γ-Resorcylic Acid | Inactive | - |
| 3,4-DHBA | Protocatechuic Acid | Active | ~7 |
| 3,5-DHBA | α-Resorcylic Acid | Inactive | - |
Note: The dissociation of amyloid-beta oligomers is a key therapeutic strategy in Alzheimer's disease research.[1] A lower EC50 value indicates greater potency.
Structure-Efficacy Analysis
The structure of DHBA isomers dictates their biological function.
-
Antioxidant Activity : The antioxidant capacity is a cornerstone of DHBA bioactivity.[1] A clear structure-activity relationship is evident from radical scavenging assays.[1] 2,5-DHBA (Gentisic Acid) and 3,4-DHBA (Protocatechuic Acid) exhibit the most potent antioxidant effects, which is attributed to the ortho and para positioning of their hydroxyl groups, enhancing radical stability.[1][4] In contrast, isomers like 2,4-DHBA and 2,6-DHBA show significantly weaker activity.[1][2]
-
Neuroprotective Effects : In the context of neurodegenerative diseases, certain isomers show promise in targeting amyloid-beta (Aβ) peptide aggregation.[1] The 2,3-, 2,5-, and 3,4-DHBA isomers have been identified as active Aβ oligomer dissociators, while the other isomers were found to be inactive.[3][5] This suggests that specific structural configurations are necessary to interact with and destabilize these neurotoxic oligomers.[3]
-
Anti-inflammatory and Anticancer Activity : The anti-inflammatory properties of DHBAs are often linked to their ability to modulate key signaling pathways.[1] For instance, 2,3-DHBA and 3,4-DHBA have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1] Several isomers, including 2,5-DHBA and 3,4-DHBA, also demonstrate potential in inhibiting the growth of various cancer cell lines.[1] Protocatechuic acid (3,4-DHBA), in particular, has been shown to induce apoptosis in human gastric adenocarcinoma cells through the JNK/p38 MAPK signaling pathway.[6]
Signaling Pathway Modulation by DHBA Isomers
Several DHBA isomers exert their anti-inflammatory and anticancer effects by interfering with cellular signaling cascades. The NF-κB pathway, which is crucial for inflammatory responses, is a notable target.
Caption: Inhibition of the NF-κB signaling pathway by 2,3-DHBA and 3,4-DHBA.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below for replication and validation purposes.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Methodology:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the DHBA isomer test samples are prepared in a suitable solvent (e.g., methanol).
-
An aliquot of the test sample is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
A control (without the test sample) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the sample concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.
-
Methodology:
-
The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.
-
Various concentrations of the DHBA isomer test samples are prepared.
-
An aliquot of the test sample is added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a set time (e.g., 6 minutes).
-
The absorbance is read at 734 nm.
-
The percentage inhibition of absorbance is calculated relative to a control.
-
3. Amyloid-Beta (Aβ) Oligomer Dissociation Assay
-
Principle: This assay evaluates the ability of a compound to dissociate pre-formed, soluble Aβ oligomers, which are implicated in the pathology of Alzheimer's disease. The amount of remaining oligomer is typically quantified using an ELISA-based method.
-
Methodology:
-
Soluble biotinylated-Aβ(1-42) oligomers are prepared by incubating the monomeric peptide under conditions that favor oligomerization.
-
The pre-formed oligomers are then incubated with various concentrations of the DHBA isomer test compounds for a specified time (e.g., 16-18 hours) at a controlled temperature.
-
Following incubation, the samples are diluted and analyzed to quantify the remaining oligomers.
-
A sandwich ELISA format is commonly used:
-
A capture antibody specific for an epitope on Aβ is coated onto a microplate.
-
The sample containing the Aβ oligomers is added to the wells.
-
After incubation and washing, a detection reagent (e.g., streptavidin-alkaline phosphatase) that binds to the biotinylated Aβ is added.
-
A substrate is added to generate a colorimetric or chemiluminescent signal, which is proportional to the amount of Aβ oligomer captured.
-
-
The EC50 value (the concentration of the compound that causes 50% dissociation of the oligomers) is calculated from dose-response curves.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structural and Functional Analysis of Methyl 5-bromo-2,3-dihydroxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Methyl 5-bromo-2,3-dihydroxybenzoate and its derivatives, focusing on their structural characteristics and potential biological activities. While direct experimental data for this compound is limited in publicly accessible literature, this guide leverages available data from closely related analogues to provide a comprehensive overview for research and development purposes.
Structural Analysis: A Comparative Overview
The core structure of these compounds is the benzoate ring, substituted with bromine and hydroxyl groups, which significantly influence their chemical and physical properties, as well as their biological activity. The precise arrangement of these functional groups, as determined by techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry, is crucial for understanding their function.
X-ray Crystallography
Table 1: Comparative Crystallographic Data
| Parameter | Methyl 5-bromo-2-hydroxybenzoate[1] | 5-bromo-2,3-dimethoxybenzaldehyde |
| Chemical Formula | C₈H₇BrO₃ | C₉H₉BrO₃ |
| Molecular Weight | 231.04 | 245.07 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁/c |
| a (Å) | 3.9829 | Data not available |
| b (Å) | 9.0950 | Data not available |
| c (Å) | 12.122 | Data not available |
| β (°) | 95.162 | Data not available |
| Volume (ų) | 437.33 | Data not available |
| Z | 2 | 4 |
Note: Detailed cell parameters for 5-bromo-2,3-dimethoxybenzaldehyde were not provided in the available search results.
The crystal structure of Methyl 5-bromo-2-hydroxybenzoate reveals a nearly planar molecule.[1] In the crystal lattice, molecules are linked by O—H⋯O hydrogen bonds, forming chains.[1] It is plausible that this compound would exhibit a more complex hydrogen bonding network due to the presence of an additional hydroxyl group, potentially influencing its packing and solid-state properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. While specific ¹H and ¹³C NMR data for this compound were not found, we can predict the expected spectral features based on its structure and compare them with the known spectra of related compounds.
Table 2: Predicted and Known NMR Spectral Data
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound (Predicted) | Aromatic protons (2H), Methyl protons (3H, singlet), Hydroxyl protons (2H, broad singlets) | Carbonyl carbon, Aromatic carbons (6C), Methyl carbon |
| 2,3-Dihydroxybenzoic acid [2][3] | Aromatic protons: ~6.7-7.3, Hydroxyl/Carboxyl protons: variable | Aromatic carbons: ~115-150, Carboxyl carbon: >170 |
| 5-Bromo-2-methylbenzoic acid [4] | Aromatic protons: ~7.2-7.9, Methyl protons: ~2.5 (singlet), Carboxyl proton: ~13.1 (broad singlet) | Specific data not available |
The aromatic protons of this compound are expected to show distinct splitting patterns due to their coupling. The chemical shifts will be influenced by the electron-donating hydroxyl groups and the electron-withdrawing bromine atom and methyl ester group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The fragmentation can provide valuable structural information.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation (Predicted/Observed) |
| This compound | C₈H₇BrO₄ | 246.04 | Molecular ion peak [M]⁺, loss of OCH₃, loss of CO, loss of Br |
| 2,3-Dihydroxybenzoic acid [5] | C₇H₆O₄ | 154.12 | Molecular ion peak [M]⁺, loss of H₂O, loss of COOH |
| Methyl 5-bromo-2-hydroxybenzoate [1] | C₈H₇BrO₃ | 231.04 | Molecular ion peak [M]⁺, loss of OCH₃, loss of CO |
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are generalized protocols for the key analytical techniques discussed.
Synthesis of Brominated Hydroxybenzoate Derivatives
A general synthesis for a related compound, 5-bromo-2,3-dimethoxybenzaldehyde, involves the bromination of o-vanillin followed by methylation. A similar approach could be adapted for the synthesis of this compound, likely starting from a suitable dihydroxybenzoic acid ester.
A reported synthesis for Methyl 3-amino-5-bromo-2-hydroxybenzoate involves the reduction of a nitro precursor using activated iron powder in methanol.[6]
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and molecular geometry.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Data Processing and Analysis: The raw data is Fourier transformed to obtain the NMR spectrum. Chemical shifts, coupling constants, and integration are analyzed to elucidate the molecular structure.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: The molecules are ionized using techniques such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Biological Activity and Signaling Pathways
Brominated phenolic compounds, including derivatives of dihydroxybenzoic acid, have garnered interest for their potential biological activities, particularly as antimicrobial and antioxidant agents.
Antimicrobial Activity
Studies on related brominated catechols and flavonoids have demonstrated antimicrobial activity against various bacterial strains.[7][8] The presence of both the bromine atom and the catechol (dihydroxybenzene) moiety appears to be important for this activity. The proposed mechanism often involves the disruption of bacterial cell membranes.
Antioxidant Activity
The catechol structure in 2,3-dihydroxybenzoic acid derivatives is a key feature for antioxidant activity.[9] These compounds can act as radical scavengers, donating a hydrogen atom from one of the hydroxyl groups to neutralize free radicals. The presence of a bromine atom can modulate this activity.
Signaling Pathways
Phenolic compounds are known to interact with various cellular signaling pathways. Their antioxidant effects are often linked to the modulation of pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant enzymes.[10] Brominated flame retardants, a class of brominated organic compounds, have been shown to affect neuronal signaling and intracellular calcium homeostasis.[11] It is plausible that this compound derivatives could also interact with these or similar pathways, a hypothesis that warrants further investigation.
Visualizations
Experimental Workflow for Structural Elucidation
Caption: Workflow for the synthesis and structural analysis of derivatives.
Potential Antioxidant Signaling Pathway
Caption: Hypothesized antioxidant signaling pathway modulation.
Conclusion
This compound and its derivatives represent a class of compounds with significant potential for further investigation, particularly in the fields of medicinal chemistry and material science. While a complete set of experimental data for the parent methyl ester is not yet available in the public domain, the analysis of closely related structures provides a strong foundation for predicting its properties and guiding future research. The presence of the brominated catechol moiety suggests promising antimicrobial and antioxidant activities, making these compounds attractive targets for drug discovery and development. Further experimental work is necessary to fully elucidate the structure-activity relationships and the precise mechanisms of action of these intriguing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dihydroxybenzoic acid(303-38-8) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Benzoic acid, 2,3-dihydroxy- [webbook.nist.gov]
- 6. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Antioxidant Activity: A Comparative Analysis of Brominated vs. Non-Brominated Dihydroxybenzoates
This guide synthesizes available data to provide a comparative overview for researchers, scientists, and drug development professionals. It is important to note that the lack of head-to-head studies necessitates a cautious interpretation of the compiled data, as variations in experimental protocols can significantly influence results.
Quantitative Data Summary
The antioxidant activity of phenolic compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
Below is a summary of reported antioxidant activities for various non-brominated dihydroxybenzoic acids and some brominated phenolic compounds from different studies.
Table 1: Antioxidant Activity of Non-Brominated Dihydroxybenzoic Acids
| Compound | Assay | IC50 (µM) | Source |
| 2,3-Dihydroxybenzoic Acid | DPPH | >1000 | [1] |
| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | DPPH | 29.2 | [1] |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | DPPH | 14.3 | [1] |
| 3,5-Dihydroxybenzoic Acid | DPPH | >120000 | [1] |
Table 2: Antioxidant Activity of Selected Brominated Phenolic Compounds
| Compound | Assay | IC50 (µg/mL) | Source |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | DPPH | Not Reported | [2] |
| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid | DPPH | Not Reported | [2] |
| Various benzylic acid-derived bromophenols | DPPH | 17.32 - 346.50 | [2] |
Note: Direct comparison between the two tables is challenging due to different compounds and reporting units (µM vs. µg/mL).
Insights from Available Data
From the available data on non-brominated dihydroxybenzoic acids, it is evident that the position of the hydroxyl groups on the benzene ring significantly influences the antioxidant activity. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) and 2,5-dihydroxybenzoic acid (gentisic acid), which have ortho and para relationships between their hydroxyl groups respectively, exhibit considerably higher antioxidant activity (lower IC50 values) compared to 2,3-dihydroxybenzoic acid and 3,5-dihydroxybenzoic acid.[1]
While direct comparative data for brominated dihydroxybenzoates is unavailable, studies on other brominated phenolic compounds suggest that bromination can impact antioxidant activity. For example, a study on flavonoids demonstrated that bromination could lead to derivatives with higher antioxidant activity and lipophilicity compared to the parent non-brominated compounds. This suggests that the introduction of bromine atoms could potentially modulate the radical scavenging capacity of dihydroxybenzoates.
Experimental Protocols
The following are generalized experimental protocols for the DPPH and ABTS radical scavenging assays, which are commonly used to assess antioxidant activity.
DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound (dissolved in a suitable solvent). A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at its maximum wavelength (around 734 nm).
-
Reaction Mixture: Various concentrations of the test compound are added to the diluted ABTS•+ solution. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The decrease in absorbance at 734 nm is measured.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the antioxidant activity of chemical compounds.
Caption: General workflow for antioxidant activity comparison.
Signaling Pathway of Radical Scavenging
The primary mechanism by which phenolic antioxidants like dihydroxybenzoates exert their effect is through the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals. This process is a key aspect of their role in mitigating oxidative stress.
Caption: Hydrogen atom donation by a dihydroxybenzoate.
References
Assessing the Selectivity of Methyl 5-bromo-2,3-dihydroxybenzoate: A Methodological Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the selectivity of Methyl 5-bromo-2,3-dihydroxybenzoate as a potential inhibitor. Due to the limited publicly available data on the specific inhibitory activities of this compound, this document focuses on established methodologies and presents a comparative structure for evaluating its performance against hypothetical alternatives. The experimental protocols and data presentation formats outlined herein are based on standard practices in drug discovery and chemical biology.
Introduction to Inhibitor Selectivity
The efficacy and safety of a therapeutic inhibitor are critically dependent on its selectivity. A highly selective inhibitor preferentially binds to its intended target, minimizing off-target effects that can lead to toxicity and other adverse reactions. Conversely, polypharmacology, where a compound intentionally interacts with multiple targets, can be beneficial in treating complex diseases. Therefore, a thorough assessment of an inhibitor's selectivity profile is a crucial step in its development.
Data Presentation: A Comparative Framework
To objectively compare the selectivity of this compound against other inhibitors, quantitative data from various assays should be summarized in clear, structured tables. The following tables illustrate how such data could be presented.
Table 1: Biochemical Selectivity Profile of this compound and Comparator Compounds
| Compound | Target Enzyme A (IC50, µM) | Target Enzyme B (IC50, µM) | Off-Target Enzyme X (IC50, µM) | Off-Target Enzyme Y (IC50, µM) | Selectivity Ratio (X/A) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | To be calculated |
| Comparator 1 (e.g., Known Inhibitor) | 0.5 | 10.2 | 50.8 | >100 | 101.6 |
| Comparator 2 (e.g., Structural Analog) | 1.2 | 8.5 | 25.1 | 89.3 | 20.9 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A higher selectivity ratio indicates greater selectivity for the target enzyme over the off-target enzyme.
Table 2: Cellular Target Engagement and Functional Activity
| Compound | Target A Engagement (EC50, µM) | Pathway A Inhibition (EC50, µM) | Off-Target X Pathway (EC50, µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50/EC50) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | To be calculated |
| Comparator 1 | 1.5 | 2.1 | >50 | 75.2 | 35.8 |
| Comparator 2 | 3.8 | 5.2 | 45.6 | 98.1 | 18.9 |
EC50 values in a cellular context represent the concentration required to elicit 50% of the maximal effect. CC50 is the concentration that causes 50% cell death.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of selectivity data. Below are protocols for key experiments used to assess inhibitor selectivity.
Biochemical Kinase Assay (Example: Radiometric Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP (at a concentration close to its Km for the specific kinase), the kinase substrate (e.g., a peptide or protein), and MgCl2.
-
Inhibitor Addition: Add varying concentrations of this compound or comparator compounds to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Initiate the reaction by adding the purified kinase to the mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Detection: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the binding of an inhibitor to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Generate melting curves for the target protein in the presence and absence of the inhibitor. A shift in the melting curve to a higher temperature indicates that the inhibitor has bound to and stabilized the protein.
Chemoproteomic Profiling using Kinobeads
This approach allows for the unbiased identification of kinase targets and off-targets of an inhibitor from a complex cell lysate.
-
Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Inhibitor Competition: Incubate the lysate with varying concentrations of this compound.
-
Affinity Chromatography: Add the lysate to a column containing immobilized broad-spectrum kinase inhibitors (Kinobeads). Kinases in the lysate will bind to the beads.
-
Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase. A decrease in the amount of a specific kinase bound to the beads in the presence of the inhibitor indicates that the inhibitor is competing for the binding site of that kinase.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways can aid in understanding the complex relationships involved in inhibitor selectivity assessment.
Caption: Workflow for assessing inhibitor selectivity.
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 5-bromo-2,3-dihydroxybenzoate
For researchers and laboratory professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of Methyl 5-bromo-2,3-dihydroxybenzoate (CAS No. 105603-49-4), a halogenated organic compound. Adherence to these protocols is essential for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This is a crucial first step in mitigating potential exposure risks.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A fully-buttoned lab coat must be worn to protect from splashes.
-
Ventilation: All handling and transferring of waste should be conducted inside a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.
Waste Classification and Segregation
Proper identification and segregation of chemical waste are the most critical components of a compliant disposal plan. Misclassification can lead to hazardous chemical reactions and improper disposal routing. This compound is classified as a Halogenated Organic Waste due to the presence of a bromine atom in its molecular structure.[1][2]
Crucial Segregation Rules:
-
DO NOT mix halogenated waste with non-halogenated organic waste.[1][2] Keeping these waste streams separate is often more cost-effective for disposal and is a common regulatory requirement.
-
DO NOT mix with incompatible materials such as strong acids, bases, or oxidizing agents.[3][4]
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe collection and disposal of this compound waste.
-
Select the Appropriate Waste Container:
-
Label the Waste Container:
-
Transferring the Waste:
-
Storage of the Waste Container:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][9]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks or spills.[6]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
-
Requesting Waste Pickup:
-
Do not overfill the waste container; a general rule is to fill it to no more than 75-80% capacity.[9]
-
When the container is approaching full, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department.[1]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online request form or a phone call.[9]
-
Disposal of Empty Containers
Empty containers that held this compound must also be managed correctly to eliminate any residual hazards.
-
The definition of an "empty" container can vary by jurisdiction, but often it involves triple rinsing.[10]
-
Collect the Rinseate: The first rinseate must be collected and disposed of as halogenated hazardous waste.[10]
-
Subsequent rinses may be permissible for drain disposal, but you must consult with your local EHS guidelines.[10]
-
After proper rinsing, deface or remove the original label and dispose of the container as regular solid waste, following institutional protocols.[10]
Summary of Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [1][2] |
| Container Type | Chemically compatible, leak-proof with a secure lid (e.g., polyethylene, glass) | [6][7] |
| Labeling Requirements | "Hazardous Waste," full chemical name, accumulation start date, hazards | [8][9] |
| Storage Location | Designated Satellite Accumulation Area with secondary containment | [6][7][9] |
| Segregation | Separate from non-halogenated waste, acids, bases, and oxidizers | [1][2][3][4] |
| Container Fill Level | Do not exceed 75-80% capacity | [9] |
| Empty Container Mgt. | Triple rinse, collect first rinseate as hazardous waste, deface label | [10] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Methyl 5-bromo-2,3-dihydroxybenzoate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Methyl 5-bromo-2,3-dihydroxybenzoate. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on the safety profiles of structurally similar chemicals, including halogenated aromatic compounds and substituted catechols.[1] It is crucial to always consult the specific SDS for any chemical before use and to perform a risk assessment for your particular experimental conditions.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a skin, eye, and respiratory irritant.[2][3] Similar compounds can be harmful if swallowed or inhaled.[4][5] Therefore, a comprehensive personal protective equipment plan is essential to mitigate risks.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1][7] | Prevents skin contact, which can lead to irritation or burns.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety and experimental integrity. All procedures involving this compound should be conducted within a certified chemical fume hood.[8]
1. Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[1]
-
Assemble all necessary equipment, including glassware, reagents, and waste containers, within the fume hood.
-
Verify that an emergency eyewash station and safety shower are accessible.[9]
2. Handling:
-
Wear all required PPE before handling the chemical.[10]
-
Carefully weigh and transfer the required amount of this compound. Avoid generating dust.[11] If possible, use pre-mixed solutions to avoid handling powders.[12]
-
Keep all containers with the chemical tightly closed when not in use.[2][8]
-
Conduct all experimental procedures within the fume hood with the sash at the lowest practical height.[1]
3. Post-Handling:
-
Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste.[1]
-
Thoroughly clean the work area.
-
Carefully remove PPE to avoid self-contamination, removing gloves last.[8]
-
Wash hands thoroughly with soap and water after completing work.[13]
Disposal Plan
Proper waste disposal is crucial for laboratory safety and environmental protection.
-
Chemical Waste: All solid and liquid waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[4] Halogenated organic waste should be segregated from non-halogenated waste.[1]
-
Contaminated Materials: Any materials, such as gloves, weigh paper, and pipette tips, that are contaminated with the chemical should be disposed of as hazardous waste in a sealed container.[4]
-
Disposal Procedures: Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2] Ensure waste containers are tightly sealed and stored in a designated satellite accumulation area.[1]
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. uaf.edu [uaf.edu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. mtsac.edu [mtsac.edu]
- 11. extrasynthese.com [extrasynthese.com]
- 12. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 13. uwlax.edu [uwlax.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
